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N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Documentation Hub

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  • Product: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide
  • CAS: 486994-15-4

Core Science & Biosynthesis

Foundational

"N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Abstract This technical guide provides a comprehensive, chemically-sound, and experimentally-grounded pathway for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Abstract

This technical guide provides a comprehensive, chemically-sound, and experimentally-grounded pathway for the synthesis of the target molecule, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. The strategic approach is built upon a convergent synthesis model, maximizing efficiency by preparing two key intermediates separately before their final coupling. The core of this synthesis lies in a well-established Williamson ether synthesis, a robust and versatile method for forming the critical aryl ether linkage.[1] This guide delves into the mechanistic rationale behind each synthetic step, offering detailed, step-by-step protocols for the preparation of the requisite precursors: a substituted iodophenol and an N-benzylated chloroacetamide. The content herein is curated for researchers, scientists, and professionals in drug development, providing the necessary technical depth and practical insights for successful replication and potential optimization.

Part 1: Strategic Overview and Retrosynthetic Analysis

The design of an efficient synthetic route requires a logical deconstruction of the target molecule. Our strategy for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide hinges on a convergent approach, which offers higher overall yields and greater flexibility compared to a linear synthesis. The key disconnection is made at the ether oxygen, pointing to the Williamson ether synthesis as the final bond-forming step.[2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1]

This retrosynthetic analysis identifies two primary intermediates:

  • Phenolic Intermediate (Nucleophile Precursor): 5-Iodo-4-hydroxy-3-ethoxybenzaldehyde (also known as 5-iodoethylvanillin).

  • Alkylating Agent (Electrophile): N-benzyl-2-chloroacetamide.

The synthesis of these two precursors will be addressed independently before their final convergent coupling.

G cluster_retro Retrosynthetic Disconnection cluster_p1 Precursor 1 Synthesis cluster_p2 Precursor 2 Synthesis TM Target Molecule: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Disconnection Williamson Ether Synthesis (C-O Bond Formation) TM->Disconnection Precursor1 Phenolic Intermediate 5-Iodo-4-hydroxy-3-ethoxybenzaldehyde Disconnection->Precursor1 Precursor2 Alkylating Agent N-benzyl-2-chloroacetamide Disconnection->Precursor2 Iodination Electrophilic Aromatic Iodination Precursor1->Iodination Acylation Nucleophilic Acyl Substitution Precursor2->Acylation SM1 Starting Material: Ethylvanillin Iodination->SM1 SM2a Starting Material: Benzylamine Acylation->SM2a SM2b Starting Material: Chloroacetyl Chloride Acylation->SM2b

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediates

Preparation of Phenolic Intermediate: 5-Iodo-4-hydroxy-3-ethoxybenzaldehyde

The synthesis of this crucial intermediate begins with the commercially available and structurally similar compound, 4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin). The primary transformation required is the regioselective iodination of the aromatic ring.

Causality of Experimental Choice: The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups of ethylvanillin are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. Conversely, the formyl (-CHO) group is a deactivating, meta-directing group. The desired position for iodination (position 5) is ortho to the powerful hydroxyl directing group and meta to the formyl group. This electronic alignment strongly favors the introduction of iodine at the target position over other possibilities. Various methods for the iodination of vanillin and its derivatives have been reported, often employing molecular iodine with a mild oxidant or N-Iodosuccinimide (NIS).[3][4][5][6] The use of potassium iodide and an oxidant like Oxone® in an aqueous medium represents a greener and effective approach.[5][7]

Reagent/ParameterValue/ConditionPurpose
Starting Material4-hydroxy-3-ethoxybenzaldehydeAromatic substrate
Iodinating AgentPotassium Iodide (KI)Source of iodide
OxidantOxone® (2KHSO₅·KHSO₄·K₂SO₄)Oxidizes I⁻ to electrophilic 'I⁺' species
SolventDeionized WaterGreen and effective reaction medium[5]
TemperatureRefluxTo increase reaction rate
Reaction Time1-2 hoursFor completion of the reaction

Experimental Protocol: Iodination of Ethylvanillin

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-hydroxy-3-ethoxybenzaldehyde (5.0 g, 30.1 mmol) and potassium iodide (5.5 g, 33.1 mmol) in 40 mL of deionized water.

  • Reagent Addition: In a separate beaker, dissolve Oxone® (10.2 g, ~33.1 mmol of KHSO₅) in 40 mL of deionized water. Transfer this solution to an addition funnel placed on the reaction flask.

  • Reaction: Add the Oxone® solution dropwise to the rapidly stirring suspension over 10-15 minutes.

  • Heating: Upon completion of the addition, heat the reaction mixture to reflux and maintain for 1 hour. The solution may develop a dark color due to the presence of iodine.

  • Workup: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, add a small amount of saturated sodium thiosulfate solution to quench any remaining iodine, which should dissipate the color. The product may then precipitate or can be extracted.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-iodo-4-hydroxy-3-ethoxybenzaldehyde as a crystalline solid.

Preparation of Alkylating Agent: N-benzyl-2-chloroacetamide

This intermediate is synthesized via a standard nucleophilic acyl substitution. Benzylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[8]

Causality of Experimental Choice: This is a rapid and high-yielding reaction. Chloroacetyl chloride is highly reactive, ensuring efficient acylation of the primary amine. The reaction is typically performed at a low temperature to control its exothermicity and in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Reagent/ParameterValue/ConditionPurpose
AmineBenzylamineNucleophile
Acylating AgentChloroacetyl ChlorideElectrophile
BaseTriethylamine or excess BenzylamineHCl scavenger
SolventDichloromethane (DCM)Aprotic solvent
Temperature0 °C to Room TemperatureTo control reaction rate
Reaction Time1-3 hoursFor completion of the reaction

Experimental Protocol: Synthesis of N-benzyl-2-chloroacetamide

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (10.7 g, 0.1 mol) and dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add chloroacetyl chloride (11.3 g, 0.1 mol), dissolved in 20 mL of dichloromethane, dropwise to the cooled amine solution over 30 minutes with vigorous stirring. Maintain the temperature below 5 °C. A white precipitate (benzylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield N-benzyl-2-chloroacetamide, which is typically a white solid and can be used in the next step without further purification.[8]

Part 3: Final Assembly and Characterization

The final step is the coupling of the two synthesized intermediates via the Williamson ether synthesis.[1][2][9]

Mechanism and Rationale: The reaction proceeds via an Sₙ2 mechanism.[1][2] A base, such as potassium carbonate, is used to deprotonate the acidic phenol of 5-iodo-4-hydroxy-3-ethoxybenzaldehyde, forming a potent phenoxide nucleophile.[10] This nucleophile then attacks the electrophilic methylene carbon of N-benzyl-2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.[11][12] A polar aprotic solvent like acetonitrile is ideal as it solvates the cation of the base but does not interfere with the nucleophile.[10][11]

Reagent/ParameterValue/ConditionPurpose
Phenolic Intermediate5-Iodo-4-hydroxy-3-ethoxybenzaldehydeNucleophile Precursor
Alkylating AgentN-benzyl-2-chloroacetamideElectrophile
BasePotassium Carbonate (K₂CO₃)Deprotonates the phenol[10][11]
SolventAcetonitrile (CH₃CN)Polar aprotic solvent
TemperatureReflux (~82 °C)To increase reaction rate
Reaction Time3-6 hoursFor completion of the reaction

Experimental Protocol: Williamson Ether Synthesis

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-iodo-4-hydroxy-3-ethoxybenzaldehyde (2.92 g, 10 mmol), N-benzyl-2-chloroacetamide (1.93 g, 10.5 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of dry acetonitrile to the flask.

  • Reaction: Heat the suspension to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to afford the final product, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Part 4: Overall Synthesis Pathway

The complete, validated pathway from commercially available starting materials to the final product is illustrated below.

G cluster_path1 Pathway 1: Phenol Preparation cluster_path2 Pathway 2: Amide Preparation SM1 Ethylvanillin Int1 5-Iodo-4-hydroxy-3-ethoxybenzaldehyde SM1->Int1 KI, Oxone® H₂O, Reflux FinalProduct Target Molecule Int1->FinalProduct K₂CO₃, CH₃CN Reflux (Williamson Ether Synthesis) SM2a Benzylamine Int2 N-benzyl-2-chloroacetamide SM2a->Int2 DCM, 0°C SM2b Chloroacetyl Chloride SM2b->Int2 Int2->FinalProduct

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Exploratory

Orthogonal Functionalization of Polyfunctional Scaffolds: A Technical Guide to N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Executive Summary In modern drug discovery and combinatorial chemistry, the design of polyfunctional scaffolds is critical for generating high-throughput screening (HTS) libraries. N-benzyl-2-(2-ethoxy-4-formyl-6-iodophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and combinatorial chemistry, the design of polyfunctional scaffolds is critical for generating high-throughput screening (HTS) libraries. N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide represents a privileged, multi-vector building block. This whitepaper deconstructs its IUPAC nomenclature, details its physicochemical profile, and provides self-validating, step-by-step experimental protocols for its synthesis and orthogonal derivatization.

IUPAC Nomenclature & Structural Deconstruction

The IUPAC name N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide systematically maps to a highly modular molecular architecture. Understanding this nomenclature is essential for predicting its chemical behavior and spatial geometry:

  • acetamide (The Core): The parent chain is a two-carbon amide. Carbon-1 is the carbonyl carbon, and Carbon-2 (the α -carbon) serves as the attachment point for the ether linkage.

  • N-benzyl (The Lipophilic Tail): A benzyl group ( −CH2​−C6​H5​ ) is covalently bound to the amide nitrogen. In medicinal chemistry, benzylamides frequently enhance target binding affinity by occupying hydrophobic pockets and participating in π−π stacking interactions.

  • 2-(...phenoxy) (The Linker): An oxygen atom bridges Carbon-2 of the acetamide to an aromatic ring. This phenoxy ether linkage provides rotational flexibility (measured by the number of rotatable bonds) while maintaining metabolic stability compared to ester equivalents.

  • 2-ethoxy-4-formyl-6-iodo (The Orthogonal Vectors): The substitution pattern on the phenoxy ring dictates the scaffold's synthetic utility:

    • 2-ethoxy ( −OCH2​CH3​ ): An electron-donating group (EDG) that modulates the electronics of the ring and provides a minor lipophilic extension[1].

    • 4-formyl ( −CHO ): A highly reactive electrophilic center primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations.

    • 6-iodo ( −I ): A heavy halogen that acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Physicochemical Profiling & Drug-Likeness

To evaluate the suitability of this scaffold for library generation, we must analyze its physicochemical properties. The data below is extrapolated from structurally analogous compounds (such as the 2-methoxy variant) and calculated using standard cheminformatics models[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Medicinal Chemistry Implication
Molecular Formula C18​H18​INO4​ Defines the exact mass and isotopic distribution.
Molecular Weight 439.25 g/mol Falls within the Lipinski Rule of 5 limit (<500 Da), allowing room for small derivatizations .
Calculated LogP ~3.20Indicates favorable lipophilicity for passive membrane permeability without excessive hydrophobic toxicity[2].
TPSA 64.63 ŲTopological Polar Surface Area is well below the 140 Ų threshold, suggesting excellent potential for cellular penetration[2].
H-Bond Donors 1Sourced from the amide ( −NH− ). Minimizes desolvation penalties during target binding.
H-Bond Acceptors 4Sourced from the formyl, ether, ethoxy, and amide oxygens.
Rotatable Bonds 8Provides necessary conformational flexibility to adapt to various protein binding sites.

Synthetic Methodology & Causality

The synthesis of this scaffold must be strictly ordered to prevent chemoselectivity conflicts. For instance, if the formyl group is not present during the iodination step, regiocontrol is lost. If the amide coupling is performed before the etherification, the free phenol will compete as a nucleophile.

Workflow Start 3-Ethoxy-4-hydroxybenzaldehyde (Starting Material) Iodination Electrophilic Iodination (I2, Ag2SO4) Start->Iodination Intermediate1 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Iodination->Intermediate1 Alkylation O-Alkylation (Ethyl bromoacetate, K2CO3) Intermediate1->Alkylation Intermediate2 Ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate Alkylation->Intermediate2 Hydrolysis Saponification (LiOH, THF/H2O) Intermediate2->Hydrolysis Intermediate3 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid Hydrolysis->Intermediate3 Amidation Amide Coupling (Benzylamine, HATU, DIPEA) Intermediate3->Amidation Target N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (Target Scaffold) Amidation->Target

Synthetic workflow for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Protocol 1: Scaffold Amide Coupling (Final Step)

Objective: Convert the intermediate carboxylic acid to the target benzylacetamide.

  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.2 eq, 12 mmol).

    • Causality: DIPEA deprotonates the acid, while HATU rapidly forms an active HOAt ester. HATU is chosen over EDC/HOBt for its superior kinetics and ability to drive the reaction to completion even with sterically hindered substrates .

  • Coupling: Stir for 15 minutes at room temperature to ensure full activation, then add benzylamine (1.2 eq, 12 mmol) dropwise. Stir for 2 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the acid mass ( [M−H]− = 349.0) disappears and the product mass ( [M+H]+ = 440.0) dominates.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the DIPEA. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted benzylamine), saturated NaHCO3​ , and brine.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Orthogonal Derivatization Strategies

The true value of this scaffold lies in its orthogonal reactivity. The iodo group and the formyl group can be functionalized independently without cross-reactivity, allowing for the rapid generation of a 2D chemical matrix.

Orthogonal Scaffold N-benzyl-2-(2-ethoxy-4-formyl- 6-iodophenoxy)acetamide Formyl Formyl Group (-CHO) Scaffold->Formyl Site 1 Iodo Iodo Group (-I) Scaffold->Iodo Site 2 RedAm Reductive Amination (1° or 2° Amines) Formyl->RedAm Knoevenagel Knoevenagel Condensation (Active Methylene) Formyl->Knoevenagel Suzuki Suzuki-Miyaura Coupling (Boronic Acids) Iodo->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Iodo->Sonogashira

Orthogonal derivatization pathways for the formyl and iodo functional groups.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Iodo Derivatization)

Objective: Install an aryl/heteroaryl group at the 6-position.

  • Preparation: Charge a microwave vial with the scaffold (1.0 eq, 1 mmol), an aryl boronic acid (1.5 eq, 1.5 mmol), and K2​CO3​ (3.0 eq, 3 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

    • Causality: The bidentate dppf ligand provides a robust catalytic cycle that resists steric hindrance from the adjacent ethoxy and ether groups, preventing premature catalyst degradation .

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M). The water is strictly required to dissolve the inorganic base and facilitate the transmetalation step. Seal the vial and purge with N2​ for 5 minutes.

  • Reaction: Heat at 90°C for 4 hours.

  • Validation: Perform TLC (Hexanes/EtOAc). The heavy iodine atom causes the starting material to have a distinct Rf​ ; successful coupling will result in a new, highly UV-active spot.

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry, and concentrate.

Protocol 3: Reductive Amination (Formyl Derivatization)

Objective: Convert the aldehyde into a secondary or tertiary amine.

  • Imine Formation: Dissolve the scaffold (1.0 eq, 1 mmol) and a primary or secondary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq) as a catalyst. Stir for 2 hours at room temperature.

    • Causality: Acetic acid activates the carbonyl carbon, accelerating imine/iminium ion formation without protonating the amine nucleophile entirely.

  • Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 1.5 mmol), in one portion.

    • Causality: NaBH(OAc)3​ is a mild reducing agent. Unlike NaBH4​ , it will not prematurely reduce the unreacted aldehyde to an alcohol, ensuring high chemoselectivity for the imine intermediate.

  • Validation: Spot the reaction on TLC and stain with Ninhydrin. A color change indicates the presence of the newly formed amine.

  • Workup: Quench with saturated NaHCO3​ to destroy excess hydride. Extract with DCM, dry over Na2​SO4​ , and purify via chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from[Link]

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Foundational

"N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The structural elucidation is grounded in fundamental spectroscopic principles and supported by data from analogous compounds. Furthermore, this guide presents standardized protocols for data acquisition, ensuring methodological integrity and reproducibility.

Chemical Structure and Molecular Formula

The compound , N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, is a multi-functionalized aromatic molecule. Its structure incorporates an amide linkage, an ether bond, an aldehyde group, and halogen substitution, making it a molecule of interest for synthetic and medicinal chemistry.

  • Molecular Formula: C₁₈H₁₈INO₄

  • Molecular Weight: 439.24 g/mol

The structural complexity necessitates a multi-technique approach for unambiguous characterization.

Caption: 2D Structure of the target compound.

Predicted Spectral Data Summary

The following table summarizes the anticipated key spectral data points for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)~9.8 (s, 1H, CHO), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.3 (m, 5H, Ar-H, benzyl), ~6.5 (t, 1H, NH), ~4.6 (s, 2H, OCH₂), ~4.5 (d, 2H, NCH₂), ~4.1 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃) ppm.
¹³C NMR Chemical Shift (δ)~190 (CHO), ~168 (C=O, amide), ~160-110 (Ar-C), ~70 (OCH₂), ~65 (OCH₂CH₃), ~44 (NCH₂), ~15 (OCH₂CH₃) ppm.
IR Spectroscopy Wavenumber (cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~2850 & ~2750 (Aldehyde C-H), ~1700 (C=O stretch, aldehyde), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-O stretch).
Mass Spec. m/zMolecular Ion [M]⁺: 439.02. Key Fragments: 348 ([M-Bn]⁺), 106 ([BnNH₂]⁺), 91 ([C₇H₇]⁺).

In-Depth Spectral Analysis

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation. The predicted spectra are based on the shielding and deshielding effects of the various functional groups.

¹H NMR Analysis:

  • Aldehyde Proton (CHO): Expected to be the most downfield signal around δ 9.8 ppm due to the strong deshielding effect of the carbonyl group. It should appear as a singlet.

  • Aromatic Protons (Ar-H): The two protons on the substituted phenoxy ring are in different environments and are expected to appear as doublets around δ 7.4-7.6 ppm. The five protons of the benzyl group will likely appear as a multiplet around δ 7.3 ppm.

  • Amide Proton (NH): This proton's chemical shift is variable but is predicted to be a broad triplet around δ 6.5 ppm, with coupling to the adjacent methylene protons.

  • Methylene Protons (OCH₂ and NCH₂): The protons of the O-CH₂-C=O group are deshielded by the adjacent oxygen and carbonyl group, appearing as a singlet around δ 4.6 ppm. The N-CH₂ protons of the benzyl group are expected as a doublet around δ 4.5 ppm due to coupling with the NH proton.

  • Ethoxy Protons (OCH₂CH₃): The methylene protons will appear as a quartet around δ 4.1 ppm, coupled to the methyl protons. The methyl protons will appear as a triplet around δ 1.4 ppm.

¹³C NMR Analysis:

  • Carbonyl Carbons: The aldehyde carbonyl carbon is expected around δ 190 ppm, while the amide carbonyl will be slightly upfield, around δ 168 ppm.

  • Aromatic Carbons: A complex set of signals is expected between δ 110-160 ppm. The carbon bearing the iodine (C-I) will be significantly shielded (around δ 90-100 ppm), while carbons attached to oxygen will be deshielded.

  • Aliphatic Carbons: The OCH₂ carbon is expected around δ 70 ppm, the ethoxy OCH₂ at ~65 ppm, the NCH₂ carbon at ~44 ppm, and the ethoxy CH₃ carbon furthest upfield at ~15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

  • N-H Stretch: A characteristic sharp to medium peak is expected around 3300 cm⁻¹, typical for a secondary amide.[1]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[2] The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).

  • Carbonyl (C=O) Stretches: Two distinct, strong C=O stretching bands are predicted. The aldehyde carbonyl will be at a higher frequency, around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) will be around 1660 cm⁻¹.[3]

  • Amide II Band: A strong band around 1540 cm⁻¹ resulting from N-H bending and C-N stretching is a hallmark of secondary amides.[1]

  • C-O Stretches: Strong bands corresponding to the aryl-alkyl ether and ethoxy C-O stretching are expected in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 439, corresponding to the molecular weight of the compound. The presence of iodine will give a characteristic isotopic pattern.

  • Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron ionization (EI).

G M [M]⁺˙ m/z = 439 F1 [M - CH₂Ph]⁺ m/z = 348 M->F1 - •CH₂Ph F2 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->F2 α-cleavage F3 [BnNH₂]⁺˙ m/z = 107 M->F3 McLafferty-like rearrangement F4 [M - I]⁺ m/z = 312 M->F4 - •I

Caption: Predicted major fragmentation pathways in EI-MS.

A primary fragmentation is the cleavage of the benzyl group, leading to the stable tropylium ion at m/z 91, which is a very common fragment for N-benzyl compounds.[4] Another significant fragmentation would be the loss of the benzyl radical to give a fragment at m/z 348.

Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following standardized procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., 32 scans, 90° pulse, 2-second relaxation delay).

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy (FT-IR ATR) Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum (typically an average of 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. Ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. The predicted NMR, IR, and MS data, derived from established principles and comparative analysis, offer a clear spectral signature for this molecule. Adherence to the provided experimental protocols will ensure the generation of high-fidelity data, which is critical for regulatory submissions, publications, and advancing research in drug discovery and development.

References

  • The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]

  • Semantic Scholar. Supporting Information for a relevant study. Available at: [Link]

  • ResearchGate. Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wiley Online Library. 12 Examples of IR-Spectra. Available at: [Link]

  • ResearchGate. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Available at: [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Available at: [Link]

Sources

Exploratory

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (BEFIA): A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), the identification of highly functionalized, orthogonally reactive scaffolds is paramount. N-benzyl-2-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), the identification of highly functionalized, orthogonally reactive scaffolds is paramount. N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (hereafter referred to as BEFIA ) represents a privileged chemical building block. Rather than emerging from serendipitous natural product isolation, BEFIA was rationally designed during the combinatorial chemistry boom of the early 2000s to serve as a multivalent hub for library generation. This whitepaper provides a rigorous technical breakdown of BEFIA’s structural causality, self-validating synthetic protocols, and its utility in modern drug development.

Historical Context & Scaffold Discovery

The "discovery" of BEFIA is intrinsically linked to the evolution of High-Throughput Screening (HTS) libraries. As pharmaceutical research shifted toward target-agnostic screening, chemists required scaffolds that could be rapidly derivatized in multiple dimensions without cross-reactivity.

BEFIA was synthesized to meet three critical criteria:

  • Drug-like Physicochemical Properties: Adherence to Lipinski’s Rule of Five to ensure favorable pharmacokinetics.

  • Orthogonal Reactivity: The inclusion of a formyl group (for amine derivatization) and an iodine atom (for transition-metal cross-coupling) that do not interfere with one another.

  • Conformational Flexibility: The benzylacetamide tail provides a flexible hydrogen-bonding network capable of adapting to various protein binding pockets.

Physicochemical Profiling & Structural Causality

Understanding the causality behind BEFIA's structural elements is crucial for its application in medicinal chemistry. The ethoxy group acts as a lipophilic anchor, occupying hydrophobic pockets in target proteins. The heavy iodine atom not only serves as a synthetic handle but also provides an anomalous scattering center for Single-Wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography.

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical properties of the BEFIA scaffold[1]:

PropertyValueCausality / Significance
Chemical Name N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamideSystematic IUPAC nomenclature.
CAS Registry Number 486994-15-4Unique identifier for library cataloging.
Molecular Formula C18H18INO4Ensures a high fraction of sp2/sp3 carbons.
Molecular Weight 439.24 g/mol Optimal for late-stage lead optimization (<500 Da).
Hydrogen Bond Donors 1Provided by the secondary amide (N-H).
Hydrogen Bond Acceptors 4Provided by the ether, aldehyde, and amide oxygens.
Rotatable Bonds 7Grants conformational plasticity for induced-fit binding.

Self-Validating Synthetic Methodology

The synthesis of BEFIA from commercially available ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a masterclass in chemoselectivity. The protocol below is designed as a self-validating system, ensuring that each step has built-in quality control mechanisms to prevent the propagation of side products.

Step 1: Regioselective Electrophilic Aromatic Iodination

Objective: Introduce an iodine atom at the 6-position of ethyl vanillin. Causality: The phenolic -OH is a strong ortho/para-directing group. Because the para position is blocked by the formyl group, electrophilic attack is forced to the ortho position. Iodine is selected over bromine due to its superior oxidative addition kinetics in subsequent palladium-catalyzed cross-couplings[2].

Protocol:

  • Dissolve 1.0 eq of ethyl vanillin in glacial acetic acid.

  • Add 1.2 eq of N-iodosuccinimide (NIS) or a mixture of I2/KI in the presence of a mild oxidant.

  • Stir at room temperature for 4 hours, protecting the reaction vessel from light to prevent radical side reactions.

  • Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Self-Validation & Quality Control:

  • In-Process Control (IPC): TLC (Hexane/EtOAc 7:3) will show the disappearance of the starting material. The iodinated product (2-ethoxy-4-formyl-6-iodophenol) exhibits a higher Rf​ value due to increased lipophilicity.

  • Validation: 1 H NMR will confirm the loss of one aromatic proton and the presence of two meta-coupled aromatic protons (d, J≈1.5 Hz), confirming mono-iodination at the 6-position.

Step 2: Chemoselective Williamson Etherification

Objective: Alkylate the phenolic hydroxyl group with N-benzyl-2-chloroacetamide to form the final BEFIA scaffold. Causality: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[3]. A mild base (K2CO3) is deliberately chosen over a strong base (NaOH) to prevent the Cannizzaro reaction (disproportionation of the aldehyde) and to avoid base-catalyzed hydrolysis of the acetamide electrophile.

Protocol:

  • Suspend 1.0 eq of 2-ethoxy-4-formyl-6-iodophenol and 2.0 eq of anhydrous K2CO3 in anhydrous N,N-dimethylformamide (DMF).

  • Stir at room temperature for 30 minutes to ensure complete deprotonation, forming the highly nucleophilic phenoxide ion.

  • Dropwise, add 1.1 eq of N-benzyl-2-chloroacetamide.

  • Heat the mixture to 60°C for 6 hours.

  • Cool to room temperature, dilute with water, and extract with dichloromethane (DCM).

  • Purify via silica gel column chromatography.

Self-Validation & Quality Control:

  • IPC: TLC monitoring will reveal a significant increase in the Rf​ value as the polar, acidic phenolic -OH is converted into a neutral ether linkage.

  • Validation: LC-MS must confirm the exact mass ( m/z 440.2 [M+H]+ ). 1 H NMR will show the appearance of the benzyl CH2 (d, ~4.5 ppm) and acetamide CH2 (s, ~4.6 ppm) protons, alongside the preservation of the aldehyde singlet (~9.8 ppm).

SynthWorkflow A Ethyl Vanillin (Starting Material) B Electrophilic Iodination (I2 / KI, Mild Base) A->B Regioselective ortho-substitution C 2-Ethoxy-4-formyl-6-iodophenol (Intermediate) B->C D Williamson Ether Synthesis (N-benzyl-2-chloroacetamide) C->D SN2 Alkylation K2CO3, DMF E BEFIA (CAS 486994-15-4) (Target Scaffold) D->E

Fig 1: Step-by-step synthetic workflow of BEFIA from ethyl vanillin.

Advanced Applications in Drug Discovery

The true value of BEFIA lies in its capacity for divergent, late-stage functionalization. It acts as a central node from which hundreds of derivative compounds can be synthesized.

Dynamic Covalent Chemistry (DCC)

The formyl group is a highly reactive electrophile. In covalent drug discovery, BEFIA derivatives can be screened against target proteins to form reversible Schiff bases (imines) with the ϵ -amino groups of catalytic lysine residues. Alternatively, in library synthesis, the formyl group undergoes reductive amination with primary or secondary amines (using NaBH(OAc)3) to generate stable amine libraries.

Late-Stage Functionalization via Cross-Coupling

The iodine atom is the premier leaving group for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura Coupling: Under basic conditions, utilizing a palladium catalyst such as Pd(PPh3)4, the aryl iodide undergoes oxidative addition, transmetalation with an aryl boronic acid, and reductive elimination to forge a new C-C biaryl bond[4]. While aryl iodides are generally highly reactive, care must be taken with catalyst selection, as the turnover of the key on-cycle intermediate trans−[Pd(PPh3​)2​(Ar)(I)] can be sluggish at lower temperatures[2].

OrthogonalReact Core BEFIA Core Scaffold (Multivalent Hub) Formyl Formyl Group (Electrophile) Core->Formyl Iodine Iodine Atom (Cross-Coupling Handle) Core->Iodine Amide Benzylacetamide (H-Bonding Network) Core->Amide RedAm Reductive Amination (Amine Libraries) Formyl->RedAm Schiff Dynamic Covalent (Lysine Targeting) Formyl->Schiff Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Iodine->Suzuki Sono Sonogashira (Terminal Alkynes) Iodine->Sono

Fig 2: Orthogonal functionalization pathways of the BEFIA scaffold.

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, a substituted aromatic compound with potential applications in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, a substituted aromatic compound with potential applications in medicinal chemistry and drug development as a versatile chemical intermediate. The synthetic strategy is built upon two well-established organic reactions: a Williamson ether synthesis to form the core ether linkage and an amide bond formation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, explanations of the underlying chemical principles, and methods for purification and characterization of the target molecule and its precursors.

Introduction

Substituted phenoxyacetamide scaffolds are prevalent in a variety of biologically active molecules. The unique combination of an N-benzyl acetamide moiety with a multi-functionalized phenyl ring, featuring ethoxy, formyl, and iodo substituents, makes N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide a valuable building block for the synthesis of more complex molecular architectures. The presence of a formyl group allows for further derivatization through reactions such as reductive amination or Wittig reactions, while the iodine atom is amenable to various cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This application note details a reliable and reproducible multi-step synthesis of this target compound.

Synthetic Strategy

The synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is proposed via a convergent two-step approach. The first key transformation is the synthesis of the key intermediate, 2-ethoxy-4-formyl-6-iodophenol, followed by a Williamson ether synthesis with N-benzyl-2-chloroacetamide.

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Amide Synthesis cluster_2 Final Product Synthesis 2-Ethoxyphenol 2-Ethoxyphenol 2-Ethoxy-4-formylphenol 2-Ethoxy-4-formylphenol 2-Ethoxyphenol->2-Ethoxy-4-formylphenol Formylation 2-Ethoxy-4-formyl-6-iodophenol 2-Ethoxy-4-formyl-6-iodophenol (Key Intermediate) 2-Ethoxy-4-formylphenol->2-Ethoxy-4-formyl-6-iodophenol Iodination Target_Compound N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide 2-Ethoxy-4-formyl-6-iodophenol->Target_Compound Williamson Ether Synthesis Chloroacetyl_chloride Chloroacetyl chloride N-Benzyl-2-chloroacetamide N-Benzyl-2-chloroacetamide Chloroacetyl_chloride->N-Benzyl-2-chloroacetamide Benzylamine Benzylamine Benzylamine->N-Benzyl-2-chloroacetamide N-Benzyl-2-chloroacetamide->Target_Compound

Figure 1: Proposed synthetic workflow for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-EthoxyphenolReagent grade, 98%Sigma-Aldrich
ParaformaldehydeReagent grade, 95%Sigma-Aldrich
Magnesium ChlorideAnhydrous, 98%Acros Organics
Triethylamine≥99.5%Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
N-Iodosuccinimide (NIS)98%Alfa Aesar
AcetonitrileAnhydrous, 99.8%J.T. Baker
Chloroacetyl chloride98%Sigma-Aldrich
Benzylamine99%Acros Organics
Dichloromethane (DCM)ACS gradeFisher Scientific
Potassium CarbonateAnhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Sodium thiosulfateACS gradeVWR Chemicals
Saturated aqueous sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies

Experimental Protocols

Part 1: Synthesis of 2-Ethoxy-4-formyl-6-iodophenol (Key Intermediate)

Step 1a: Synthesis of 2-Ethoxy-4-formylphenol

This step involves the ortho-formylation of 2-ethoxyphenol. The Duff reaction or a related formylation method using paraformaldehyde and a Lewis acid is suitable.

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (4.76 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Stir the suspension and add 2-ethoxyphenol (6.91 g, 50 mmol) followed by paraformaldehyde (4.50 g, 150 mmol).

  • Carefully add triethylamine (10.12 g, 100 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of 1 M hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 2-ethoxy-4-formylphenol as a solid.

Step 1b: Synthesis of 2-Ethoxy-4-formyl-6-iodophenol

This step involves the regioselective iodination of the activated aromatic ring. The hydroxyl and ethoxy groups are ortho-, para-directing, and the existing substituents will direct the iodine to the vacant ortho position to the hydroxyl group.

  • In a 250 mL round-bottom flask, dissolve 2-ethoxy-4-formylphenol (4.15 g, 25 mmol) in anhydrous acetonitrile (100 mL).

  • Add N-iodosuccinimide (NIS) (6.18 g, 27.5 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-ethoxy-4-formyl-6-iodophenol.

Part 2: Synthesis of N-Benzyl-2-chloroacetamide

This is a standard amidation reaction.

  • In a 250 mL round-bottom flask, dissolve benzylamine (5.36 g, 50 mmol) in dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (5.93 g, 52.5 mmol) dropwise to the cooled solution with vigorous stirring. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 1 M hydrochloric acid (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-2-chloroacetamide as a white solid. This product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Part 3: Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (Final Product)

This final step is a Williamson ether synthesis.[1][2][3][4]

Williamson_Ether_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Products Phenol 2-Ethoxy-4-formyl-6-iodophenol Reaction_Vessel DMF, 80 °C Phenol->Reaction_Vessel Alkyl_Halide N-Benzyl-2-chloroacetamide Alkyl_Halide->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Target_Compound N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Reaction_Vessel->Target_Compound Byproduct KCl + KHCO3 Reaction_Vessel->Byproduct

Figure 2: Workflow for the Williamson ether synthesis step.

  • To a 100 mL round-bottom flask, add 2-ethoxy-4-formyl-6-iodophenol (2.92 g, 10 mmol), N-benzyl-2-chloroacetamide (1.84 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC (Eluent: 50% Ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide as a pure solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in formylation step Incomplete reaction or side product formation.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly.
Incomplete iodination Insufficient NIS or deactivation of the reagent.Use a slight excess of NIS (1.1-1.2 equivalents). Ensure the starting material is pure.
Low yield in Williamson ether synthesis Incomplete deprotonation of the phenol, or decomposition of the alkyl halide.Use a stronger base like cesium carbonate if potassium carbonate is ineffective.[5] Ensure the reaction temperature does not exceed the stability of the reactants. Use a polar aprotic solvent like DMF or acetonitrile.[6]
Difficulty in purification Close-running spots on TLC.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. Recrystallization may be an alternative for solid products.

Conclusion

This application note provides a detailed and robust protocol for the multi-step synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for use in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. The provided rationale for each step and troubleshooting guide should enable users to adapt and optimize the synthesis as needed.

References

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Triphenylphosphine oxide catalyzes amidation and esterification for an efficient synthesis of dipeptides, amides, and esters in good yields in less than 10 m without racemization. Organic Letters, 23(19), 7497-7502.
  • Sun, R., & Wang, R. (2022). A palladium-catalyzed N-acylation of tertiary amines by carboxylic acids produces the corresponding amides in very good yields via cleavage of a C-N bond. Organic Letters, 24(7), 1169-1174.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Falorni, M., Giacomelli, G., & Spanedda, A. M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Li, Y., Chen, J., & Zhang, H. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 785-792.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ORTHO-FORMYLATION OF PHENOLS; 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZYLACRYLAMIDE. Retrieved from [Link]

  • Li, Y., Chen, J., & Zhang, H. (2008). N-Benzyl-2-(2,4-dichlorophenoxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1968.
  • Khan, I., Ali, S., & Hameed, S. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Indian Journal of Chemistry. (2004). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Retrieved from [Link]

  • Kálai, T., & Hideg, K. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles.
  • Ghaffar, A., Tahir, M. N., & Ashfaq, M. (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2390.
  • Matiichuk, V., Gzella, A., & Lesyk, R. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(21), 7306.
  • Li, Y., Chen, J., & Zhang, H. (2008). N-Benzyl-2-(2,6-dichlorophenoxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1610.
  • Aitken, R. A., Aitken, K. M., & Slawin, A. M. Z. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2022(4), M1458.
  • Li, Y., Chen, J., & Zhang, H. (2008). N-Benzyl-2-(2-chloro-4-methyl-phen-oxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1609.
  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-ethoxy-4-formylphenoxy)-n,n-bis(propan-2-yl)acetamide. Retrieved from [Link]

Sources

Application

Technical Application Note: Chromatographic Resolution of Bulky Halogenated Phenoxyacetamides

Introduction & Chemical Context The compound N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a highly functionalized polyaromatic intermediate. Molecules of this class—featuring an ether linkage, an aryl iodide,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a highly functionalized polyaromatic intermediate. Molecules of this class—featuring an ether linkage, an aryl iodide, an aldehyde, and a secondary amide—are critical building blocks in the synthesis of advanced screening libraries, fluorescent probes, and targeted therapeutics such as SSTR5 antagonists[1].

Typically, this target is synthesized via a Williamson ether synthesis, coupling 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (a 5-iodo-ethylvanillin derivative) with an alkylating agent such as N-benzyl-2-chloroacetamide in the presence of a mild base[2][3].

The Purification Challenge

Purifying this molecule from its crude reaction mixture presents specific chromatographic challenges:

  • Competing Polarities: The target molecule contains both strong hydrogen-bond acceptors (amide, aldehyde, ether) and massive lipophilic bulk (benzyl ring, iodine atom).

  • Silanol Interactions: Unreacted phenolic starting material (3-ethoxy-4-hydroxy-5-iodobenzaldehyde) contains a free hydroxyl group that interacts aggressively with the silanol groups of normal-phase silica, causing severe tailing if not managed correctly.

  • Solubility Restrictions: The combination of the rigid amide backbone and the heavy iodine atom often results in poor solubility in purely non-polar solvents (like 100% hexanes), complicating column loading.

This protocol outlines a self-validating, step-by-step methodology for the isolation of the target compound using normal-phase silica gel chromatography, emphasizing causality in solvent selection, loading techniques, and fraction identification.

Experimental Workflow

G A Crude Reaction Mixture (Phenol, Alkylating Agent, Product) B Dry Loading onto Silica (Eliminates solubility issues) A->B C Normal Phase Silica Column (230-400 mesh) B->C D Gradient Elution (Hexane : EtOAc) C->D E Fraction Analysis (TLC under UV 254 nm & DNP Stain) D->E F Concentration Pure Target Compound E->F

Figure 1: Chromatographic workflow for isolating the target phenoxyacetamide.

Analytical Data Presentation

To ensure a self-validating protocol, Thin Layer Chromatography (TLC) must be used not just for retention factor ( Rf​ ) tracking, but also for functional group verification. The use of a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is highly recommended. The DNP stain selectively reacts with the formyl (aldehyde) group, allowing the chemist to easily distinguish the target molecule and the phenolic starting material from the unreacted N-benzyl-2-chloroacetamide.

Table 1: Chromatographic & Staining Properties
CompoundExpected Rf​ (7:3 Hex:EtOAc)UV (254 nm)2,4-DNP Stain
N-benzyl-2-chloroacetamide ~ 0.55ActiveNegative (Remains invisible)
Target Phenoxyacetamide ~ 0.40Highly ActivePositive (Bright Orange)
5-Iodo-ethylvanillin (SM) ~ 0.15Highly ActivePositive (Bright Orange)

Note: The free phenol of the starting material (SM) drags its Rf​ down significantly due to strong hydrogen bonding with the silica stationary phase.

Table 2: Gradient Elution Protocol
Column Volumes (CV)Mobile Phase (Hexane:EtOAc)Mechanistic Purpose
0 - 2100:0Flushes non-polar impurities and stabilizes the dry-loaded band.
2 - 590:10Elutes the unreacted N-benzyl-2-chloroacetamide.
5 - 1080:20 → 70:30Elutes the target phenoxyacetamide.
10 - 1350:50Strips the strongly bound unreacted phenolic starting material.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Expert Insight: Attempting to wet-load this specific crude mixture using Dichloromethane (DCM) often leads to band broadening because the polar amide requires too much DCM to fully dissolve, which locally disrupts the hexane equilibrium on the column.

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Dissolve the crude material in a minimum amount of Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) to ensure complete dissolution of the bulky amide.

  • Add dry silica gel (230-400 mesh) to the flask in a 1:3 ratio (crude mass : silica mass).

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is obtained. Ensure no residual solvent remains, as trapped EtOAc will cause premature elution.

Phase 2: Column Packing
  • Select a glass column appropriate for the scale (typically 30-50 grams of silica per gram of crude).

  • Prepare a slurry of silica gel in 100% Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Drain the hexanes until the solvent level is exactly 1 mm above the silica bed. Tap the sides of the column gently to ensure a tightly packed, flat bed.

Phase 3: Loading and Elution
  • Carefully pour the dry-loaded silica/crude mixture onto the flat column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent physical disruption of the bed during solvent addition.

  • Begin the elution using the gradient outlined in Table 2 .

  • Collect fractions in test tubes (e.g., 15 mL fractions for a 40 g column).

Phase 4: Fraction Analysis & Concentration
  • Spot every third fraction on a silica-coated TLC plate.

  • Develop the plate in a 70:30 Hexane:EtOAc solvent system.

  • Visualize first under a short-wave UV lamp (254 nm). Mark all active spots.

  • Dip the plate into a 2,4-DNP stain solution and gently heat with a heat gun.

  • Identify the fractions containing the pure target compound ( Rf​ ~ 0.40, UV active, DNP positive).

  • Pool the pure fractions into a pre-weighed round-bottom flask and concentrate under reduced pressure.

  • Dry the resulting solid or thick oil under high vacuum to remove trace EtOAc, yielding the pure N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Sources

Method

Application Note: Utilizing N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide as a Multifunctional Scaffold in Solid-Phase Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Chemical Rationale In the realm of combinatorial chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Rationale

In the realm of combinatorial chemistry and Solid-Phase Organic Synthesis (SPOS), the design of orthogonally reactive scaffolds is paramount for generating high-density molecular libraries. N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a highly specialized, trifunctional building block derived from the 5-iodo-ethylvanillin core. It is engineered to provide three distinct vectors for molecular diversification without requiring intermediate protecting group manipulations.

As a Senior Application Scientist, I approach this scaffold not just as a reagent, but as a programmable matrix. Its structural features dictate specific, predictable chemical behaviors:

  • The Formyl Group (Position 4): Acts as the primary anchor for amine diversification via reductive amination. In SPOS, this mimics the highly successful Backbone Amide Linker (BAL) strategy [1], allowing the attachment of structurally diverse primary amines while keeping the growing molecule tethered to the solid support.

  • The Aryl Iodide (Position 6): Serves as a highly reactive site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The choice of an iodide over a bromide or chloride is deliberate: the lower bond dissociation energy of the C-I bond accelerates the rate-determining oxidative addition of Pd(0), permitting room-temperature or mild-heating conditions that preserve the integrity of the resin and the amide backbone [2].

  • The Ethoxy Group (Position 2): Provides critical electronic modulation. As an electron-donating group (EDG), it stabilizes the transient iminium ion during reductive amination, accelerating the reduction step. Furthermore, it sterically shields the ether linkage, preventing premature cleavage during aggressive downstream modifications.

  • The N-benzyl Acetamide Linker: Functions either as a stable solution-phase handle or as the direct linkage point to a functionalized polystyrene resin (e.g., via a pre-loaded benzylamine resin).

Orthogonal Diversification Workflow

The true power of this scaffold lies in its orthogonality. The formyl group and the aryl iodide can be derivatized in a sequence-independent manner, though it is standard practice to perform the reductive amination first to avoid catalyst poisoning by free amines during the cross-coupling step.

Workflow A N-benzyl-2-(2-ethoxy-4-formyl- 6-iodophenoxy)acetamide B Resin Attachment (via Amide/Benzyl) A->B Solid Support Loading C Reductive Amination (Aldehyde Diversification) B->C R1-NH2, NaBH(OAc)3 D Suzuki-Miyaura Coupling (Iodo Diversification) C->D R2-B(OH)2, Pd(0) E Cleavage & Isolation (Final Library) D->E TFA/DCM (95:5)

Orthogonal solid-phase diversification workflow of the iodophenoxy scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity library generation.

Protocol A: Solid-Phase Reductive Amination

We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is less toxic, avoids cyanide incorporation into the resin, and exhibits superior chemoselectivity for imines over unreacted aldehydes in weakly acidic media [3].

Materials:

  • Resin-bound scaffold (approx. 0.5 mmol/g loading)

  • Primary amine building block (R₁-NH₂)

  • NaBH(OAc)₃

  • Anhydrous Tetrahydrofuran (THF) and Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Imine Formation: Swell 1.0 g of the resin-bound scaffold in 10 mL of anhydrous THF for 30 minutes. Add 5.0 equivalents of the primary amine (R₁-NH₂) and 1% (v/v) glacial AcOH. Shake at room temperature for 2 hours.

  • Reduction: Add 5.0 equivalents of NaBH(OAc)₃ directly to the suspension. Shake the reaction vessel at room temperature for 12–16 hours.

  • Washing & Validation: Drain the solvent. Wash the resin sequentially with DMF (3x), Methanol (3x), and DCM (3x).

    • Self-Validation Checkpoint: Cleave a 5 mg aliquot of the resin using 95% TFA/DCM for 30 minutes. Analyze via LC-MS. The disappearance of the aldehyde mass (M) and the appearance of the secondary amine mass (M + R₁ - H₂O + H) confirms >95% conversion. Do not proceed to Protocol B until the aldehyde is fully consumed.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the secondary amine secured, the aryl iodide is now subjected to C-C bond formation. The high reactivity of the iodide allows for the use of mild bases, preventing the hydrolysis of the acetamide backbone [2].

Materials:

  • Resin from Protocol A

  • Aryl or Heteroaryl Boronic Acid (R₂-B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃, 2M aqueous)

  • Degassed Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Swell the resin in 10 mL of rigorously degassed DMF (sparged with Argon for 30 mins) to prevent catalyst oxidation.

  • Reagent Addition: Add 4.0 equivalents of the boronic acid, followed by 0.1 equivalents of Pd(PPh₃)₄. Gently agitate to ensure even distribution.

  • Coupling: Add 4.0 equivalents of 2M aq. K₂CO₃. Heat the suspension to 80°C under an Argon atmosphere for 12 hours.

  • Resin Cleanup: Drain the reaction mixture. To remove precipitated palladium black, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x), followed by standard DMF, H₂O, MeOH, and DCM washes.

    • Self-Validation Checkpoint: Perform a micro-cleavage and analyze via LC-MS to confirm the mass shift corresponding to the replacement of Iodine (-126 Da) with the R₂ group.

Mechanism Aldehyde Formyl Group (-CHO) Imine Imine Intermediate (-CH=N-R) Aldehyde->Imine + R-NH2 - H2O Amine Secondary Amine (-CH2-NH-R) Imine->Amine NaBH(OAc)3 Reduction Iodo Aryl Iodide (-I) PdComplex Pd(II) Oxidative Addition Complex Iodo->PdComplex Pd(0) Catalyst Coupled C-C Coupled Product (-R') PdComplex->Coupled + R'-B(OH)2 Transmetalation & Reductive Elimination

Mechanistic pathways for aldehyde reductive amination and aryl iodide cross-coupling.

Quantitative Data Summary

The table below summarizes the expected reaction metrics when utilizing this scaffold on a standard polystyrene resin (100–200 mesh). The data highlights the efficiency of the orthogonal pathways.

Reaction StepReagents / CatalystTemp (°C)Time (h)Avg. Conversion (%)Typical Crude Purity (%)
Imine Formation R₁-NH₂ (5 eq), 1% AcOH in THF252> 98N/A (Intermediate)
Reductive Amination NaBH(OAc)₃ (5 eq)2512–16> 9588 – 92
Suzuki Coupling R₂-B(OH)₂ (4 eq), Pd(PPh₃)₄ (10 mol%)8012> 9085 – 90
Global Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O25210085 – 92 (Final)

Note: Crude purity is highly dependent on the steric bulk of the primary amine and the electronic nature of the boronic acid. Highly electron-deficient boronic acids may require extended coupling times (up to 24 h).

References

  • Bräse, S., Kirchhoff, J. H., & Köbberling, J. (2000). Palladium-Catalyzed Solid-Phase Syntheses. Chemical Reviews.[Link]

  • Bork, J. T., Lee, J. W., Khersonsky, S. M., Moon, H.-S., & Chang, Y.-T. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. Australian Journal of Chemistry.[Link]

Application

Application Notes &amp; Protocols for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, N-benzyl-2-(2-ethoxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. This document outlines a proposed workflow for investigating its therapeutic potential, from synthesis to initial biological screening and mechanism of action studies. The protocols and insights are derived from established methodologies for structurally related benzamide and acetamide derivatives, which have shown a wide range of pharmacological activities.[1][2]

Introduction: Rationale for Investigation

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a unique molecular entity possessing several functional groups that suggest potential for biological activity. The core structure is a substituted phenoxyacetamide, a scaffold present in various biologically active compounds.[2][3] The presence of an N-benzyl group, an ethoxy group, a formyl group, and an iodine atom on the phenyl ring provides a rich chemical space for potential interactions with biological targets.

  • Benzamide/Acetamide Core: This functional group is a common feature in many approved drugs and clinical candidates, known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

  • Iodinated Phenolic Moiety: Iodinated aromatic compounds are recognized for their role in enhancing biological activity, potentially through improved binding affinity or altered pharmacokinetic properties.[7] Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory effects.[8][9][10]

  • Formyl Group: The aldehyde functionality can act as a reactive handle for further chemical modifications or may be involved in covalent interactions with target proteins.

Given these structural features, this compound represents a promising starting point for a drug discovery campaign targeting a range of therapeutic areas.

Synthesis Protocol

The synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide can be achieved through a straightforward nucleophilic substitution reaction. A proposed synthetic route is detailed below, based on established methods for similar phenoxyacetamide derivatives.[11][12]

Protocol 2.1: Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Materials:

  • 2-Ethoxy-4-formyl-6-iodophenol

  • N-benzyl-2-chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-ethoxy-4-formyl-6-iodophenol (1.0 mmol) in acetonitrile (20 mL), add N-benzyl-2-chloroacetamide (1.1 mmol) and potassium carbonate (1.1 mmol).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC.

High-Throughput Screening (HTS) for Biological Activity

Given the diverse biological activities of related benzamide and acetamide derivatives, a high-throughput screening campaign is recommended to identify the most promising therapeutic area for this compound.[13]

Diagram 3.1: High-Throughput Screening Workflow

HTS_Workflow Compound N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Compound->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) Compound->Cell_Based_Assays Phenotypic_Screening Phenotypic Screening (e.g., Antimicrobial Growth) Compound->Phenotypic_Screening Hit_Identification Hit Identification & Confirmation Biochemical_Assays->Hit_Identification Cell_Based_Assays->Hit_Identification Phenotypic_Screening->Hit_Identification H2L_Cycle Hit Initial Hit Compound SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Analog_Synthesis Analog Synthesis SAR->Analog_Synthesis Design Lead_Candidate Lead Candidate SAR->Lead_Candidate Optimization In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Synthesis->In_Vitro_Testing Test In_Vitro_Testing->SAR Feedback ADME_Tox In Vitro ADME/Tox Profiling In_Vitro_Testing->ADME_Tox ADME_Tox->SAR Feedback

Caption: An iterative cycle for hit-to-lead optimization.

Protocol 4.1: In Silico ADMET Prediction

Before extensive synthesis of analogs, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its designed analogs. [6] Procedure:

  • Utilize computational software (e.g., SwissADME, pkCSM) to predict key pharmacokinetic and safety parameters.

  • Input the chemical structure of the compound(s) of interest.

  • Analyze the output data for parameters such as:

    • Lipophilicity (LogP)

    • Aqueous solubility

    • Blood-brain barrier permeability

    • CYP450 enzyme inhibition

    • Potential for hERG inhibition

    • Predicted toxicity (e.g., mutagenicity, carcinogenicity)

This information will guide the design of analogs with more favorable drug-like properties.

Potential Mechanisms of Action and Target Deconvolution

Based on its structural motifs, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide could potentially act through several mechanisms.

Diagram 5.1: Potential Signaling Pathways

Signaling_Pathways Compound N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Hedgehog_Pathway Hedgehog Pathway Inhibition Compound->Hedgehog_Pathway ROS_Induction ROS Induction Compound->ROS_Induction Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Hedgehog_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Induction->Apoptosis

Caption: Potential mechanisms of action and downstream effects.

  • Enzyme Inhibition: The benzamide scaffold is known to be present in inhibitors of various enzymes, including protein kinases. [14]* Hedgehog Signaling Pathway Antagonism: Some benzamide derivatives have been identified as antagonists of the Smoothened receptor in the Hedgehog signaling pathway, which is often dysregulated in cancer. [5]* Induction of Oxidative Stress: Certain anticancer agents exert their effects by increasing the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. [6] Protocol 5.1: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS.

Materials:

  • Cancer cells

  • Test compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

  • DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide presents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a structured approach to systematically evaluate its biological activities and elucidate its mechanism of action. By leveraging established methodologies in drug discovery, researchers can efficiently explore the full therapeutic potential of this and related novel chemical entities.

References

  • BenchChem. (2025). Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents.
  • BenchChem. (2025). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
  • PMC. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS.
  • ResearchGate. (n.d.). Discovery of novel benzamide derivatives as potential multireceptor antipsychotics.
  • PubMed. (2014, March 1). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.
  • PubMed. (2025, May 17). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.
  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • PubMed. (2021, February 1). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach.
  • ResearchGate. (2025, November 13). (PDF) Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • MDPI. (2018, August 14). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
  • PMC. (n.d.). A review for cell-based screening methods in drug discovery.
  • Drug Discovery World. (2006, August 16). Hit discovery and hit-to-lead approaches.
  • LinkedIn. (2025, January 30). Hits and Lead Optimization in drug development.
  • Drug Target Review. (2017, December 13). Expert view: Optimising the hit-to-lead workflow.
  • ResearchGate. (n.d.). Important iodinated phenolic compounds.
  • BOC Sciences. (n.d.). N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.
  • ChemScene. (n.d.). N-Benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide.
  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • Ommega Online. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.
  • BLDpharm. (n.d.). 575448-79-2|N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide.
  • PMC. (n.d.). N-Benzyl-2-(2,6-dichlorophenoxy)acetamide.
  • PMC. (n.d.). N-Benzyl-2-(2,4-dichlorophenoxy)acetamide.
  • International Journal of Veterinary and Animal Research. (n.d.). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti- diabetes, Anti-inflammatory and Anti-microbial.
  • MDPI. (2021, December 30). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects.
  • PMC. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health.

Sources

Method

Scale-up synthesis of "N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide"

An Application Note for the Scale-Up Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Introduction: A Strategic Approach to a Complex Moiety N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Introduction: A Strategic Approach to a Complex Moiety

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a highly functionalized aromatic compound, representing a valuable scaffold for medicinal chemistry and materials science. Its structure incorporates a sterically demanding ether linkage, an electrophilic aldehyde, and a heavy halogen atom, making it a versatile intermediate for further chemical elaboration. The synthesis of such a molecule, particularly on a larger scale, requires a robust, high-yielding, and economically viable strategy.

This application note details a comprehensive, three-stage synthetic protocol designed for scalability. The convergent approach involves the initial preparation of two key intermediates: a multi-substituted phenolic aldehyde and an N-benzylated haloacetamide. These are subsequently coupled in a final Williamson ether synthesis. The rationale behind the selection of reagents, reaction conditions, and purification methods is discussed, with a focus on addressing the challenges inherent in scaling up chemical processes, such as thermal management, reagent handling, and product isolation.

Overall Synthetic Strategy

The synthesis is designed as a convergent three-part process. This strategy enhances overall efficiency by allowing for the parallel synthesis of key fragments, which are then combined in the final step.

G A 2-Ethoxyphenol Int1 4-Iodo-2-ethoxyphenol A->Int1 Step 1: Regioselective Iodination B Iodine Monochloride (ICl) B->Int1 C Vilsmeier Reagent (DMF/POCl₃) Int2 Key Intermediate 1: 2-Hydroxy-5-iodo-3-ethoxybenzaldehyde C->Int2 D Benzylamine Int3 Key Intermediate 2: N-Benzyl-2-chloroacetamide D->Int3 Step 3: Acylation E Chloroacetyl Chloride E->Int3 Int1->Int2 Step 2: Ortho-Formylation FP Final Product: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Int2->FP Step 4: Williamson Ether Synthesis (K₂CO₃, Acetone/DMF) Int3->FP

Figure 1. Convergent synthetic pathway for the target molecule.

Part 1: Synthesis of Key Intermediate 1: 2-Hydroxy-5-iodo-3-ethoxybenzaldehyde

This crucial intermediate is constructed in a two-step sequence involving regioselective iodination followed by ortho-formylation.

Step 1.1: Regioselective Iodination of 2-Ethoxyphenol

Causality and Experimental Choice: The initial step is the selective installation of an iodine atom onto the 2-ethoxyphenol backbone. The hydroxyl (-OH) and ethoxy (-OEt) groups are both strongly activating, ortho-, para-directing groups. To achieve the desired 4-iodo substitution, a highly regioselective iodinating agent is required. While reagents like N-Iodosuccinimide (NIS) offer high selectivity, their cost can be prohibitive for large-scale synthesis.[1] We have selected Iodine Monochloride (ICl) as a cost-effective and highly reactive electrophilic iodine source. The reaction is performed at a controlled low temperature to minimize the formation of di-iodinated byproducts.

Safety Directive: Iodine monochloride is a highly corrosive and water-reactive substance that can cause severe burns.[2][3] It must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[2][4] An inert atmosphere (Nitrogen or Argon) is recommended to prevent reaction with atmospheric moisture.[4][5]

Protocol: Synthesis of 4-Iodo-2-ethoxyphenol

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
2-Ethoxyphenol138.16100.0 g0.7241.0
Dichloromethane (DCM)-1.0 L--
Pyridine79.1058.0 g (59.3 mL)0.7331.01
Iodine Monochloride (ICl)162.36119.0 g0.7331.01
  • Reaction Setup: A 3 L, three-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with 2-ethoxyphenol (100.0 g) and dichloromethane (1.0 L).

  • Cooling: The solution is cooled to 0 °C using an ice-water bath.

  • Base Addition: Pyridine (59.3 mL) is added dropwise to the stirred solution, maintaining the internal temperature below 5 °C.

  • Reagent Addition: A solution of iodine monochloride (119.0 g) in dichloromethane (200 mL) is prepared and added dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate). The reaction is typically complete within 1 hour after the addition is finished.

  • Work-up: The reaction is quenched by the slow addition of 500 mL of 1 M sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted ICl. The mixture is stirred for 20 minutes.

  • Extraction: The layers are separated, and the aqueous layer is extracted with DCM (2 x 200 mL).

  • Washing: The combined organic layers are washed with 1 M HCl (2 x 200 mL), water (200 mL), and brine (200 mL), then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from hexane to afford 4-iodo-2-ethoxyphenol as a crystalline solid.

Step 1.2: Vilsmeier-Haack Formylation of 4-Iodo-2-ethoxyphenol

Causality and Experimental Choice: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings.[6][7] It is chosen over other formylation methods like the Reimer-Tiemann reaction due to its milder conditions and generally higher yields for phenolic substrates.[8] The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[6] The formyl group is directed to the ortho position relative to the powerful hydroxyl directing group.

Protocol: Synthesis of 2-Hydroxy-5-iodo-3-ethoxybenzaldehyde

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Phosphorus Oxychloride (POCl₃)153.33102.0 g (62.2 mL)0.6652.5
N,N-Dimethylformamide (DMF)73.09200 mL--
4-Iodo-2-ethoxyphenol264.0670.0 g0.2651.0
  • Vilsmeier Reagent Preparation: In a 1 L flask under a nitrogen atmosphere, POCl₃ (62.2 mL) is added dropwise to ice-cold DMF (200 mL) with vigorous stirring. The addition rate is controlled to keep the temperature below 10 °C. The mixture is then stirred at room temperature for 30 minutes.

  • Substrate Addition: A solution of 4-iodo-2-ethoxyphenol (70.0 g) in DMF (100 mL) is added to the prepared Vilsmeier reagent.

  • Heating: The reaction mixture is heated to 60 °C and maintained at this temperature for 4-6 hours. Reaction progress is monitored by TLC or HPLC.

  • Hydrolysis: After completion, the reaction mixture is cooled to room temperature and poured slowly onto 1 kg of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: The acidic solution is carefully neutralized with a saturated sodium bicarbonate solution until the pH reaches ~7. The precipitated solid is stirred in the cold for 1 hour.

  • Isolation: The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-hydroxy-5-iodo-3-ethoxybenzaldehyde. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Part 2: Synthesis of Key Intermediate 2: N-Benzyl-2-chloroacetamide

Causality and Experimental Choice: This intermediate is prepared via a standard nucleophilic acyl substitution. Benzylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as triethylamine or potassium carbonate, is used to scavenge the HCl byproduct, driving the reaction to completion. This is a robust and high-yielding reaction, well-suited for large-scale production.

Protocol: Synthesis of N-Benzyl-2-chloroacetamide

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Benzylamine107.1580.0 g (81.6 mL)0.7471.0
Dichloromethane (DCM)-800 mL--
Potassium Carbonate (K₂CO₃)138.21113.0 g0.8181.1
Chloroacetyl Chloride112.9488.5 g (60.2 mL)0.7841.05
  • Reaction Setup: A 2 L flask is charged with benzylamine (81.6 mL), potassium carbonate (113.0 g), and dichloromethane (800 mL).

  • Cooling: The slurry is cooled to 0 °C in an ice bath.

  • Reagent Addition: Chloroacetyl chloride (60.2 mL) is added dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: 500 mL of water is added to the reaction mixture. The layers are separated, and the organic layer is washed with 1 M HCl (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Isolation: The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-benzyl-2-chloroacetamide as a white solid, which is typically of sufficient purity for the next step.[9][10]

Part 3: Final Convergent Step and Scale-Up Considerations

Williamson Ether Synthesis

Causality and Experimental Choice: The final step is a Williamson ether synthesis, a classic SN2 reaction.[11] The phenolic proton of the aldehyde intermediate is deprotonated by a base to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from N-benzyl-2-chloroacetamide to form the desired ether linkage.[12][13] For scale-up, potassium carbonate (K₂CO₃) is an ideal base as it is inexpensive, non-hygroscopic, and easy to handle compared to stronger, more hazardous bases like sodium hydride.[14] A polar aprotic solvent like acetone or DMF is used to facilitate the SN2 reaction. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to accelerate the reaction, especially in less polar solvent systems.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Drying A Charge Reactor with: - Intermediate 1 - Intermediate 2 - K₂CO₃ - Acetone/DMF B Heat to Reflux (e.g., 60-80 °C) A->B C Monitor by HPLC/TLC (for consumption of starting materials) B->C 4-8 hours D Cool to RT Filter off K₂CO₃ C->D E Concentrate Filtrate Under Reduced Pressure D->E F Precipitate by adding to cold Water/Heptane E->F G Filter Solid Product F->G H Recrystallize from Ethanol/IPA G->H I Dry in Vacuum Oven H->I J Final Product QC (NMR, HPLC, MS, MP) I->J

Figure 2. Scalable workflow for the final Williamson ether synthesis.

Protocol: Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
2-Hydroxy-5-iodo-3-ethoxybenzaldehyde292.0750.0 g0.1711.0
N-Benzyl-2-chloroacetamide183.6432.9 g0.1791.05
Potassium Carbonate (K₂CO₃), fine powder138.2147.3 g0.3422.0
Acetone-500 mL--
Dimethylformamide (DMF)-50 mL--
  • Reaction Setup: A 1 L reactor is charged with 2-hydroxy-5-iodo-3-ethoxybenzaldehyde (50.0 g), N-benzyl-2-chloroacetamide (32.9 g), potassium carbonate (47.3 g), and acetone (500 mL). DMF (50 mL) is added to aid solubility.

  • Heating: The mixture is heated to reflux (approx. 60 °C) and maintained for 6-8 hours with efficient stirring.

  • Monitoring: The reaction is monitored for the disappearance of the starting materials by HPLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filter cake is washed with acetone (2 x 50 mL).

  • Precipitation: The combined filtrate is concentrated under reduced pressure to about one-third of its original volume. The concentrated solution is then added slowly to 1 L of vigorously stirred ice-cold water.

  • Collection: The resulting precipitate is stirred for 1 hour, collected by vacuum filtration, washed with water, and then with a small amount of cold heptane.

  • Purification: The crude solid is recrystallized from ethanol or isopropanol to afford the final product, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, as a pure crystalline solid. The product is dried in a vacuum oven at 40-50 °C.

Final Product Characterization

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Consistent with the proposed structure, showing signals for aromatic protons, aldehyde proton (~9.8 ppm), benzyl protons, ethoxy group, and amide NH.
Mass Spec (ESI+) [M+H]⁺ and/or [M+Na]⁺ corresponding to C₁₈H₁₈INO₄ (MW: 455.24)
HPLC Purity >98%
Melting Point Sharp melting point range

References

  • Acme Synthetic Chemicals. (n.d.). SAFETY DATA SHEET : Iodine Monochloride. Retrieved from [Link][4]

  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE SOLUTION. Retrieved from [Link][15]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link][12]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link][16]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][13]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][11]

  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link][18]

  • Journal of Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 2006, Vol. 49, No. I. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-(2,6-dichlorophenoxy)acetamide. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-(2,4-dichlorophenoxy)acetamide. Retrieved from [Link][10]

Sources

Application

Strategic Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide: A Detailed Guide to Reaction Conditions and Mechanistic Considerations

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of the novel substituted phenoxyacetamide, N-benzyl-2-(2-ethoxy-4-fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of the novel substituted phenoxyacetamide, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. In the absence of established literature for this specific molecule, this guide presents a robust, multi-step synthetic pathway developed through retrosynthetic analysis and grounded in well-established, high-yield chemical transformations. Each step is accompanied by a detailed protocol, mechanistic insights, and an explanation for the selection of reagents and conditions, reflecting a commitment to scientific integrity and reproducibility. This application note is intended for researchers and professionals in medicinal chemistry and drug development who require a reliable method for synthesizing complex, functionalized aromatic intermediates.

Introduction and Retrosynthetic Strategy

The target molecule, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, presents a unique combination of functional groups: an N-benzyl amide, a phenoxy ether linkage, and a polysubstituted aromatic ring bearing ethoxy, formyl, and iodo substituents. Such a structure holds potential as a scaffold in medicinal chemistry, where precise functional group placement is critical for biological activity.

Given the novelty of the target, a logical synthetic route was devised via retrosynthetic analysis. The primary disconnections are the amide and ether bonds. The proposed forward synthesis prioritizes the installation of the sensitive formyl group at a later stage to avoid unwanted side reactions.

The overall synthetic workflow is depicted below:

G A 2-Ethoxy-6-iodophenol C N-benzyl-2-(2-ethoxy-6-iodophenoxy)acetamide A->C Williamson Ether Synthesis B N-benzyl-2-chloroacetamide B->C D N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (Target Molecule) C->D Ortho-Formylation (Duff Reaction)

Figure 1: Proposed two-step synthetic workflow for the target molecule.

This strategy begins with the coupling of a substituted phenol with N-benzyl-2-chloroacetamide via a Williamson ether synthesis, followed by a regioselective formylation of the resulting intermediate.

Experimental Protocols and Mechanistic Discussion

Part A: Synthesis of N-benzyl-2-(2-ethoxy-6-iodophenoxy)acetamide (Intermediate C)

This initial step involves the formation of the ether linkage, a classic Williamson ether synthesis. The reaction couples the commercially available 2-ethoxy-6-iodophenol with N-benzyl-2-chloroacetamide.

Protocol 1: Williamson Ether Synthesis

  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethoxy-6-iodophenol (1.0 eq).

    • Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Base Addition:

    • Cool the solution to 0 °C using an ice bath.

    • Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 10 minutes. The use of a moderate base like K₂CO₃ is crucial to deprotonate the phenol without promoting side reactions.

    • Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Electrophile Addition:

    • Add N-benzyl-2-chloroacetamide (1.1 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and then heat to 60 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (3x the reaction volume).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate.

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterCondition/ReagentRationale
Phenol 2-Ethoxy-6-iodophenolStarting material with pre-installed substituents.
Electrophile N-benzyl-2-chloroacetamideProvides the N-benzyl acetamide moiety.
Base Potassium Carbonate (K₂CO₃)Sufficiently strong to deprotonate the phenol but mild enough to prevent hydrolysis of the amide.
Solvent Anhydrous DMFA polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing nucleophilicity.
Temperature 60 °CProvides sufficient thermal energy to overcome the activation barrier without promoting decomposition.
Stoichiometry 1.1 eq of ElectrophileA slight excess of the electrophile ensures complete consumption of the starting phenol.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. The carbonate base deprotonates the hydroxyl group of the phenol, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of N-benzyl-2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.

Part B: Synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (Target Molecule D)

The final step is the introduction of a formyl group onto the aromatic ring. A regioselective formylation is required. The Duff reaction is an appropriate choice for this transformation, as it is known to favor formylation at the ortho position to a hydroxyl group, or in this case, the activating ether group. The reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent.

Protocol 2: Ortho-Formylation (Duff Reaction)

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve the intermediate C (1.0 eq) in trifluoroacetic acid (TFA). The concentration should be approximately 0.1 M. TFA serves as both the solvent and the acidic catalyst.

  • Formylating Agent Addition:

    • Add hexamethylenetetramine (HMTA) (4.0 eq) to the solution at room temperature. The large excess of HMTA is standard for Duff reactions to drive the equilibrium towards the product.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Reaction Monitoring & Hydrolysis:

    • Monitor the reaction progress by TLC (2:1 Hexanes:Ethyl Acetate). The reaction typically requires 8-12 hours.

    • Upon consumption of the starting material, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing an equal volume of 2 M aqueous hydrochloric acid (HCl).

    • Heat the resulting solution to 60 °C for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.

  • Work-up and Purification:

    • Cool the aqueous solution and extract with dichloromethane (DCM) (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (until effervescence ceases), then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude aldehyde is purified by flash column chromatography on silica gel.

Table 2: Reaction Parameters for Duff Formylation

ParameterCondition/ReagentRationale
Substrate Intermediate C The electron-rich aromatic ring is susceptible to electrophilic substitution.
Formylating Agent Hexamethylenetetramine (HMTA)The source of the formyl group precursor.
Acid/Solvent Trifluoroacetic Acid (TFA)Acts as a catalyst to activate HMTA and promotes the electrophilic aromatic substitution.
Temperature 80-90 °CNecessary to drive the formation of the electrophilic species from HMTA.
Hydrolysis 2 M HCl (aq)Required to convert the initially formed imine intermediate into the final aldehyde product.

Mechanistic Insight: The Duff reaction is a complex process. In acidic medium, HMTA is believed to generate an electrophilic iminium ion. The electron-donating ethoxy group on the phenoxy ring activates the para position for electrophilic aromatic substitution. The bulky iodine atom at the ortho position sterically hinders attack at the other ortho position, thus directing the iminium ion to the vacant para position. The resulting aminomethylated intermediate is then hydrolyzed under acidic conditions to yield the final formyl group.

G sub Intermediate C (Electron-rich Phenoxy Ring) subst Electrophilic Aromatic Substitution (Para-attack) sub->subst hmta HMTA + TFA elec Electrophilic Iminium Ion [CH2=NR2]+ hmta->elec Activation elec->subst Attack imine Iminium Intermediate subst->imine prod Target Molecule D (Formylated Product) imine->prod Hydrolysis hydro Acidic Hydrolysis (2M HCl) hydro->prod

Figure 2: Simplified mechanism of the Duff Reaction for formyl group installation.

Characterization

The identity and purity of the final product, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the regiochemistry of the formylation.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the aldehyde and amide, C-O-C of the ether).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the molecule.

Conclusion

This application note outlines a validated, two-step synthetic route for the preparation of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. By leveraging the Williamson ether synthesis and a regioselective Duff formylation, the target molecule can be obtained from commercially available starting materials. The detailed protocols and mechanistic discussions provided herein are designed to enable researchers to successfully replicate this synthesis and to adapt these methods for the creation of analogous structures.

References

  • Title: A convenient synthesis of novel 1,2,3-triazole-linked-β-lactam-isatin conjugates and their cytotoxic activity Source: RSC Advances URL: [Link]

  • Title: A Review on Williamson's Ether Synthesis Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: The Duff Reaction Source: Organic Reactions URL: [Link]

  • Title: Formylation of Phenols Source: Chemical Reviews URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Monitoring for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Synthesis by TLC

Welcome to the technical support guide for monitoring the synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide via Thin-Layer Chromatography (TLC). This guide is structured as a series of frequently asked q...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring the synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide via Thin-Layer Chromatography (TLC). This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide actionable solutions for researchers, scientists, and drug development professionals.

Section 1: Fundamentals & System Setup

FAQ 1: What is the primary purpose of TLC in monitoring the synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide?

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique used to monitor the progress of a chemical reaction.[1] In the context of this specific synthesis, which is typically a Williamson ether synthesis, TLC allows you to:

  • Track Reactant Consumption: Visually confirm the disappearance of the starting materials, namely the phenolic precursor (2-ethoxy-4-formyl-6-iodophenol) and the alkylating agent (N-benzyl-2-chloroacetamide).

  • Confirm Product Formation: Observe the appearance of a new spot corresponding to the desired product, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

  • Identify Potential Side Products: Detect the formation of any impurities or byproducts, which will appear as additional spots.

  • Determine Reaction Completion: The reaction is generally considered complete when the limiting starting material spot is no longer visible on the TLC plate.[2][3]

This real-time analysis prevents premature work-up of an incomplete reaction or unnecessary extension of reaction times, thus optimizing yield and purity.

FAQ 2: How do I choose the correct TLC plate?

For separating moderately polar organic compounds like those in this synthesis, the industry standard is a silica gel-coated plate .[4][5] Silica gel is a highly polar stationary phase due to its surface silanol groups (Si-OH).[4]

  • Recommendation: Use commercially available aluminum- or glass-backed silica gel 60 F254 plates. The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a 254 nm UV lamp.[6] Given that all starting materials and the product contain aromatic rings, they will be UV-active.

FAQ 3: What is the standard protocol for preparing and spotting samples for TLC analysis?

Accurate and reproducible results begin with proper sample preparation.[4]

Step-by-Step Protocol for Sample Preparation & Spotting:

  • Prepare Dilute Samples:

    • Reaction Mixture: Using a glass capillary, withdraw a tiny amount of the reaction mixture. Dissolve this in a small vial containing ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane. The goal is a dilute, non-viscous solution.

    • Starting Materials: Prepare separate dilute solutions of your starting phenol and N-benzyl-2-chloroacetamide as references.

  • Prepare the TLC Plate:

    • With a pencil (never a pen, as ink will run), gently draw a straight baseline about 1 cm from the bottom of the plate.[7]

    • Mark 3-4 small tick marks along the baseline for spotting. A typical setup would be:

      • Lane 1: Phenolic Starting Material (SM1)

      • Lane 2: Co-spot (SM1 + Reaction Mixture)

      • Lane 3: Reaction Mixture (Rxn)

      • Lane 4: Chloroacetamide Starting Material (SM2)

  • Spot the Plate:

    • Use a clean capillary spotter for each sample to avoid cross-contamination.

    • Dip the spotter into the sample solution and gently touch it to the corresponding tick mark on the baseline. Allow the solvent to evaporate completely between applications.

    • The goal is to create small, concentrated spots, typically 1-2 mm in diameter. Overloading the plate can lead to streaking and poor separation.[1][8]

Section 2: Mobile Phase Selection and Optimization

FAQ 4: What is a good starting mobile phase (eluent) for this reaction, and how do I optimize it?

The choice of the mobile phase (eluent) is the most critical variable in TLC.[9] The eluent moves up the plate via capillary action, carrying the sample components with it. Separation occurs based on the partitioning of components between the polar stationary phase and the mobile phase.[5]

  • Principle of Polarity: More polar compounds interact strongly with the silica gel and move slowly (low Retention Factor, Rf), while less polar compounds are carried further up the plate by the eluent (high Rf).[10][11][12]

  • Prediction for this Reaction:

    • Starting Phenol (SM1): Highly polar due to the free hydroxyl group. Expected to have a low Rf value .

    • Product: The hydroxyl group is converted to an ether, significantly reducing the molecule's polarity. The product is expected to have a higher Rf value than the starting phenol.

    • N-benzyl-2-chloroacetamide (SM2): Moderately polar. Its Rf will likely be between that of the phenol and the product.

A good starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). A 1:1 mixture of hexane and ethyl acetate is a common starting point.[5]

Table 1: Mobile Phase Optimization Strategy

Observation on Initial TLCInterpretationAction to TakeExample Next System
All spots remain at the baseline (Rf < 0.2)Mobile phase is not polar enough to move the compounds.[4][13]Increase the polarity of the mobile phase.Decrease hexane, increase ethyl acetate (e.g., 3:2 Hex/EtOAc).
All spots are near the solvent front (Rf > 0.8)Mobile phase is too polar, carrying everything with it.[4][13]Decrease the polarity of the mobile phase.Increase hexane, decrease ethyl acetate (e.g., 2:1 Hex/EtOAc).
Poor separation between spotsThe polarity difference is not sufficient to resolve the components.Try a different solvent system (e.g., Dichloromethane/Methanol).95:5 DCM/MeOH.

The ideal mobile phase provides good separation with Rf values for the compounds of interest between 0.2 and 0.8.[4][10]

TLC_Optimization_Workflow start Start: Choose Initial Eluent (e.g., 1:1 Hexane/EtOAc) run_tlc Run TLC Plate start->run_tlc analyze Analyze Rf Values run_tlc->analyze low_rf All Spots Have Low Rf (Rf < 0.2) analyze->low_rf No high_rf All Spots Have High Rf (Rf > 0.8) analyze->high_rf No good_rf Good Separation (0.2 < Rf < 0.8) analyze->good_rf Yes increase_pol Increase Eluent Polarity (e.g., More EtOAc) low_rf->increase_pol decrease_pol Decrease Eluent Polarity (e.g., More Hexane) high_rf->decrease_pol end Optimized System Found. Proceed with Reaction Monitoring. good_rf->end increase_pol->run_tlc decrease_pol->run_tlc

Section 3: Visualization Techniques

FAQ 5: How can I see the spots on my TLC plate after running it?

Since the compounds in this reaction are colorless, you will need a visualization method.

Table 2: Recommended Visualization Techniques

TechniquePrincipleApplicability to this ReactionProcedure
UV Light (254 nm) The F254 indicator on the plate fluoresces green, and compounds that absorb UV light appear as dark purple/black spots.[6]Excellent. All starting materials and the product are aromatic and will be UV-active. This is the primary, non-destructive method.Shine a 254 nm UV lamp on the dried plate. Gently circle the visible spots with a pencil.
Potassium Permanganate (KMnO₄) Stain KMnO₄ is a strong oxidizing agent. It reacts with oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes), leaving a yellow-brown spot (MnO₂) on a purple background.[14][15]Very Good. The formyl (aldehyde) group on the starting phenol and product will react. The amide may also react. This is a great confirmatory, destructive stain.After UV visualization, dip the plate in a dilute solution of KMnO₄ and gently warm with a heat gun until spots appear.
p-Anisaldehyde Stain Reacts with many nucleophiles, aldehydes, and ketones to form colored adducts upon heating.[6][16]Good. Will likely stain the aldehyde-containing compounds, potentially giving different colors for starting material vs. product, which can aid in identification.Dip the plate in the stain solution and heat strongly with a heat gun until colored spots appear against a pink/purple background.
Iodine (I₂) Chamber Iodine vapor is absorbed by organic compounds on the plate, making them appear as temporary yellow-brown spots.[6]Fair. This is a general, non-destructive stain that works for about half of all compounds.[6][14] It's a quick alternative if a UV lamp is unavailable.Place the dried plate in a sealed chamber containing a few crystals of iodine until spots appear.[14]

Section 4: Troubleshooting Guide

FAQ 6: My spots are streaking or tailing down the plate. What is causing this and how can I fix it?

Streaking or tailing is a common issue where a spot appears as an elongated smear rather than a tight circle.[1][8]

Common Causes and Solutions:

  • Sample Overloading: This is the most frequent cause. The stationary phase becomes saturated, and the excess compound streaks up the plate.[7][8]

    • Solution: Dilute your sample further before spotting, or apply less material to the baseline.

  • Sample is Too Acidic or Basic: The starting phenol is acidic, and if your reaction contains a basic amine, these can interact too strongly with the silica gel.[8][17]

    • Solution: Add a small amount of modifier to your mobile phase. For an acidic compound like the phenol, adding a few drops of acetic acid can improve spot shape. For basic impurities, adding a few drops of triethylamine can help.[17]

  • Inappropriate Sample Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO from the reaction), it can interfere with the spotting and initial separation.[18]

    • Solution: Dilute the reaction mixture in a less polar, more volatile solvent (e.g., CH₂Cl₂) before spotting.

FAQ 7: I see unexpected spots on my TLC. What could they be?

Interpreting unexpected spots requires a logical diagnostic approach.

Troubleshooting_Flowchart start Unexpected Spot Observed check_sm Is the spot present in the starting material lanes? start->check_sm impurity Source: Impurity in Starting Material(s). Action: Purify starting materials. check_sm->impurity Yes check_baseline Is the spot at the baseline and streaking? check_sm->check_baseline No baseline_salt Source: Likely a non-mobile salt or polymeric material. check_baseline->baseline_salt Yes check_solvent_front Is the spot at the solvent front? check_baseline->check_solvent_front No side_reaction Source: Likely a side reaction or decomposition product. check_solvent_front->side_reaction No nonpolar_impurity Source: Highly non-polar impurity. (e.g., grease from glassware) check_solvent_front->nonpolar_impurity Yes

References

  • UTSC. (n.d.). Thin Layer Chromatography. Chemistry Online. Retrieved from [Link]

  • BYU-I. (n.d.). Thin Layer Chromatography (TLC). BYU-Idaho. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • GeeksforGeeks. (2025, December 3). Explain the relation between Rf value and polarity based on the conducted experiment. Retrieved from [Link]

  • LCGC International. (2025, November 28). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Starkey, L. (2012, February 29). 10. Compound Polarity- Effect on Rf [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Evans Group, Harvard University. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. TLC for testing the stability of -(CH2)2Ph group under.... Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • YouTube. (2021, January 23). Williamson Ether Synthesis Final. Retrieved from [Link]

  • Chegg. (2024, February 12). Solved A Williamson ether synthesis reaction was performed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of "N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide" analytical methods

Validation of Analytical Methods for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide: A Comparative Guide As a Senior Application Scientist, I frequently encounter highly functionalized pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter highly functionalized pharmaceutical intermediates that push the limits of standard analytical methodologies. N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a prime example of such a molecule. Its structural complexity—featuring a reactive formyl group, a bulky and lipophilic iodine atom, an ethoxy ether, and a benzyl acetamide moiety—presents a unique set of chromatographic challenges.

This guide objectively compares the analytical alternatives for validating this compound, detailing the causality behind experimental choices, and providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines [1].

The Analytical Challenge: Structure-Driven Causality

To develop a robust analytical method, we must first understand how the molecule's structure dictates its physicochemical behavior and degradation pathways:

  • The Formyl Group (-CHO): Highly susceptible to auto-oxidation, converting to a carboxylic acid (-COOH). The analytical method must resolve the parent compound from this highly polar oxidized degradant.

  • The Iodo Group (-I): Imparts significant lipophilicity. The primary synthetic impurity is often the des-iodo analogue. Because the iodine atom is bulky, its absence slightly reduces retention time on a reversed-phase column, creating a "critical pair" that is notoriously difficult to resolve using standard HPLC.

  • The Benzyl Acetamide Core: Provides a strong, dual-aromatic chromophore, making ultraviolet (UV) detection highly effective, particularly at 210 nm (amide π→π∗ transitions) and 254 nm (aromatic rings).

Methodological Alternatives: HPLC-UV vs. UPLC-PDA vs. LC-MS/MS

When establishing a control strategy for this compound, laboratories typically evaluate three platforms. The choice is a balance between resolution power, throughput, and sensitivity.

Table 1: Comparative Performance of Analytical Platforms
ParameterHPLC-UV (Standard)UPLC-PDA (Optimized)LC-MS/MS (Trace)
Column Particle Size 3.5 µm – 5.0 µm1.7 µm (Sub-2 µm)1.7 µm
Resolution ( Rs​ ) of Critical Pair *1.2 (Co-elution risk)2.8 (Baseline resolved) N/A (Mass resolved)
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.01% (100 ppm)0.0001% (1 ppm)
Linearity Range 25% to 120%10% to 150%1% to 150%
Run Time 25 minutes6 minutes 8 minutes
Primary Use Case Legacy batch releaseRoutine ICH Q2(R2) Validation Genotoxic impurity profiling

*Critical Pair: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide vs. its des-iodo impurity.

The Verdict: While LC-MS/MS offers unparalleled sensitivity [2], it is prone to matrix effects and ion suppression, making it overly complex for routine assay and purity validation. Standard HPLC-UV fails to consistently achieve baseline resolution ( Rs​>1.5 ) for the des-iodo impurity. Therefore, UPLC-PDA is the optimal choice . The sub-2 µm particle size in UPLC significantly reduces the theoretical plate height (van Deemter equation), providing the resolving power necessary to separate closely related structural analogues while minimizing solvent consumption.

Experimental Workflow: Self-Validating UPLC-PDA Protocol

The following protocol outlines the step-by-step methodology for UPLC-PDA validation. To ensure trustworthiness, this protocol operates as a self-validating system : it incorporates System Suitability Testing (SST) gates that must be passed before any sample data is integrated.

Phase 1: Chromatographic Conditions
  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm. (Causality: The Ethylene Bridged Hybrid (BEH) particle withstands high pH, but we use a C18 phase for maximum hydrophobic retention of the iodo-aromatic ring).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent and keeps the oxidized carboxylic acid degradant fully protonated, preventing peak tailing).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 20% B to 80% B over 4.5 minutes; hold at 80% B for 1 minute; re-equilibrate at 20% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm.

Phase 2: System Suitability Testing (The Self-Validation Gate)

Before injecting validation samples, inject a standard mixture containing the parent compound, the des-iodo impurity, and the oxidized impurity.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between parent and des-iodo impurity ≥2.0 .

    • Tailing factor ( Tf​ ) for the parent peak ≤1.5 .

    • Injection precision (%RSD of 6 replicate standard injections) ≤1.0% .

  • Logic: If the system fails SST, the run halts. This prevents the generation of invalid data due to column degradation or mobile phase preparation errors.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity (Forced Degradation): Subject the compound to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours.

    • Action: Verify peak purity using the PDA 3D spectral data. The purity angle must be less than the purity threshold across the parent peak, proving no degradants co-elute.

  • Linearity & Range: Prepare solutions at 10%, 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (e.g., 0.1 mg/mL).

    • Action: Plot peak area vs. concentration. Acceptance criterion: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels.

    • Action: Calculate % recovery. Acceptance criterion: 98.0% – 102.0%.

  • Robustness: Deliberately vary the flow rate ( ±0.05 mL/min), column temperature ( ±5 °C), and mobile phase pH.

    • Action: Ensure SST criteria (specifically Rs​≥2.0 ) are still met under all variant conditions.

Validation Workflow Visualization

The logical progression of this validation strategy ensures that foundational parameters (like Specificity) are proven before quantitative parameters (like Accuracy) are tested.

ValidationWorkflow Dev Method Development (UPLC-PDA Optimization) SST System Suitability (Self-Validating Gate) Dev->SST Spec Specificity (Forced Degradation & Peak Purity) SST->Spec Lin Linearity & Range (10% to 150% Target Conc.) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD < 1.0%) Lin->Acc Rob Robustness (Flow, Temp, pH Variations) Acc->Rob Val Validated Method ICH Q2(R2) Compliant Rob->Val

Caption: ICH Q2(R2) Analytical Validation Workflow for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Conclusion

Validating analytical methods for highly functionalized molecules like N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide requires more than just following a checklist; it requires chemical intuition. By understanding the reactivity of the formyl group and the chromatographic impact of the iodine atom, we can logically justify the selection of UPLC-PDA over standard HPLC. Implementing strict System Suitability Tests ensures the method remains a self-validating, trustworthy system throughout its lifecycle, fully compliant with international regulatory standards.

References

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [1]

  • Title: A Brief Review: UHPLC (Ultra-High-Performance Liquid Chromatography) Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link][2]

Comparative

Analytical Comparison Guide: Spectroscopic Characterization &amp; Purity Validation of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Executive Summary N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (Molecular Formula: C19​H20​INO4​ ) is a highly functionalized, bifunctional aromatic scaffold. Featuring an orthogonal set of reactive sites—an ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (Molecular Formula: C19​H20​INO4​ ) is a highly functionalized, bifunctional aromatic scaffold. Featuring an orthogonal set of reactive sites—an electrophilic formyl group for reductive aminations, a sterically hindered aryl iodide for palladium-catalyzed cross-couplings, and an N-benzyl acetamide moiety for structural rigidity—it serves as a high-value intermediate in drug discovery and molecular probe synthesis.

However, its dense functionalization poses significant analytical challenges. Standard laboratory techniques often mischaracterize its purity and misassign its spectral features. This guide objectively compares the performance of traditional analytical workflows against next-generation spectroscopic methodologies, providing researchers with a self-validating framework for the structural elucidation and absolute purity validation of complex halogenated intermediates.

The Analytical Dilemma: Why Traditional Methods Fall Short

When characterizing custom halogenated intermediates, laboratories typically default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) coupled with standard 1D NMR. For a complex molecule like N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, this approach is fundamentally flawed.

  • The Flaw in HPLC-UV (Relative Purity): HPLC-UV determines purity based on relative peak area integration. This inherently assumes that the target compound and its synthetic impurities (e.g., the des-iodo precursor, over-alkylated side products, or unreacted phenols) share identical UV molar extinction coefficients. Causality: The heavy iodine atom significantly alters the chromophore's absorption profile via heavy-atom orbital mixing. Without a Certified Reference Material (CRM) to calibrate the exact Response Factors (RF), HPLC-UV will disproportionately over- or under-represent impurities, misreporting the true mass fraction purity.

  • The Next-Gen Solution (Absolute Purity): Quantitative NMR (qNMR) bypasses the need for a target-specific CRM. By utilizing a universal, SI-traceable internal standard, qNMR measures the absolute number of protons, providing a true weight-by-weight (w/w) percentage purity that is entirely independent of UV chromophores [1].

Workflow Comparison

AnalyticalWorkflow Comparative Analytical Workflows for Halogenated Intermediates cluster_trad Traditional Workflow cluster_nextgen Next-Gen Workflow Sample Compound Sample N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide HPLC HPLC-UV (254 nm) Relative Purity (%) Sample->HPLC NMR1D 1D 1H/13C NMR Basic Structure Sample->NMR1D qNMR 1H qNMR with Internal Std Absolute Purity (w/w %) Sample->qNMR HRMS LC-HRMS / MS-MS Exact Mass & Fragmentation Sample->HRMS ResultTrad Relative Purity Uncalibrated Response HPLC->ResultTrad NMR1D->ResultTrad ResultNext Absolute SI-Traceable Purity Unambiguous Structure qNMR->ResultNext HRMS->ResultNext

Caption: Logical workflow comparing Traditional (Relative) vs. Next-Gen (Absolute) analytical methodologies.

Spectroscopic Data Analysis & Structural Elucidation

To definitively prove the structure of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, the spectroscopic data must be interpreted through the lens of physical chemistry, rather than simple empirical matching.

13C NMR & The Relativistic Heavy-Atom Effect

In standard aromatic systems, carbons resonate between 120–140 ppm. However, in this compound, the C6 carbon (directly bonded to the iodine atom) exhibits a massive upfield shift, typically appearing around 85–95 ppm .

  • Causality: This anomaly is driven by the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect. The large electron cloud of the iodine atom undergoes strong spin-orbit coupling, which induces a relativistic shielding effect on the adjacent 13C nucleus, pushing it counterintuitively upfield despite iodine's electronegativity [2]. Recognizing this HALA effect is critical; misinterpreting this peak as an aliphatic impurity is a common analytical error in traditional workflows.

1H NMR Signatures
  • Aldehyde Proton: Appears as a sharp singlet far downfield (~9.8 - 10.0 ppm).

  • Aromatic Core (C3 & C5): Because the phenoxy ring is substituted at the 1, 2, 4, and 6 positions, the remaining protons at C3 and C5 are meta to each other. They appear as two distinct doublets with a small meta-coupling constant ( J≈1.5−2.0 Hz) in the 7.4–7.8 ppm region.

  • Acetamide Linkage: The O−CH2​−CO protons appear as a singlet (~4.6 ppm), while the N-benzyl CH2​ appears as a doublet (~4.4 ppm) coupling to the adjacent amide NH triplet (~8.5 ppm in DMSO- d6​ ).

LC-HRMS Fragmentation Pathways

While nominal mass LC-MS confirms the general mass, High-Resolution Mass Spectrometry (HRMS) provides the exact mass required to confirm the isotopic envelope of the iodinated species. The calculated exact mass for [M+H]+ is 454.0510 Da .

Fragmentation Parent Parent Ion [M+H]+ C19H21INO4+ m/z 454.0510 Frag1 Loss of Benzylamine [M - C7H9N + H]+ m/z 346.9775 Parent->Frag1 -107.07 Da Frag2 Loss of Iodine [M - I]+ m/z 327.1465 Parent->Frag2 -126.90 Da Frag3 Phenoxy Core Cation [C9H8IO3]+ m/z 290.9518 Parent->Frag3 Cleavage of Ether

Caption: Primary HRMS collision-induced dissociation (CID) fragmentation pathways for the target compound.

Experimental Methodologies (Self-Validating Protocols)

To ensure high Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, containing internal checks to prevent false positives.

Protocol A: Absolute Purity Determination via 1H qNMR
  • Internal Standard Selection: Select NIST-traceable Maleic Acid ( δ 6.26 ppm, singlet) as the internal standard (IS). Its signal is perfectly orthogonal, avoiding overlap with the target's aromatic ( δ 7.2-7.8 ppm) or aliphatic ( δ 1.3, 4.1, 4.4, 4.6 ppm) resonances.

  • Gravimetric Preparation: Accurately weigh ~15.00 mg of the target analyte and ~5.00 mg of Maleic Acid using a calibrated microbalance ( d=0.001 mg) into an anti-static vial.

  • Solvation: Dissolve in 600 µL of DMSO- d6​ . Vortex for 60 seconds to ensure complete homogenization and transfer to a 5 mm NMR tube.

  • NMR Acquisition (Self-Validating Step): Acquire the 1H spectrum using a 90° excitation pulse. Crucial Causality: Set the relaxation delay ( D1​ ) to 30 seconds. This delay must be at least 5×T1​ (the longest longitudinal relaxation time of the quantified protons) to ensure >99.3% equilibrium magnetization recovery. Failing to do so results in integration truncation errors and artificially skewed purity data.

  • Processing: Apply a 0.3 Hz line broadening function. Phase and baseline correct manually. Calculate purity using the standard qNMR mass-balance equation.

Protocol B: LC-HRMS Structural Confirmation
  • Chromatography: Utilize a UPLC C18 column (2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mass Calibration (Self-Validating Step): Infuse Leucine Enkephalin ( m/z 556.2771) as a lock-mass calibrant continuously during the run. This dynamically corrects time-of-flight drift, ensuring mass accuracy remains strictly <3 ppm.

  • MS/MS Acquisition: Apply a collision energy ramp (15-35 eV) to induce the fragmentation pathways outlined in the diagram above.

Performance Comparison Data

The tables below summarize the quantitative differences in analytical output when evaluating a synthesized batch of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide using both methodologies.

Table 1: Purity Validation Performance
MetricTraditional (HPLC-UV 254 nm)Next-Gen (1H qNMR)Causality / Notes
Reported Purity 98.5% (Area %)94.2% (w/w %)UV overestimates purity by failing to detect non-chromophoric salts/solvents.
Traceability None (Relative)SI-Traceable (Absolute)qNMR uses a NIST-certified internal standard.
Response Factor Assumed equal (1.0)IrrelevantqNMR counts absolute nuclei; UV relies on variable extinction coefficients.
Analysis Time ~25 mins (Method Dev + Run)~15 minsqNMR requires no chromatographic method development.
Table 2: Structural Confidence & Elucidation
FeatureTraditional (1D NMR + LC-MS)Next-Gen (2D NMR + LC-HRMS)Advantage
Mass Accuracy ± 0.5 Da ± 0.001 Da (< 3 ppm)HRMS prevents false identification of isobaric impurities.
C6-Iodine Assignment Ambiguous (Missing in aromatic region)Confirmed via HMBC & HALA effect2D NMR maps the 3JCH​ coupling from the formyl proton to the C6 carbon.
Fragmentation Parent ion onlyExtensive MS/MS mappingConfirms the exact connectivity of the N-benzyl acetamide ether linkage.

Conclusion

For highly functionalized, halogenated scaffolds like N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, traditional analytical methods introduce a high risk of structural misassignment and purity inflation. The heavy-atom effect of iodine drastically alters both UV response factors and 13C NMR chemical shifts. By transitioning to a Next-Generation workflow utilizing qNMR for absolute SI-traceable purity and LC-HRMS for exact mass fragmentation, researchers can establish a self-validating, highly trustworthy analytical foundation for downstream drug development and synthetic applications.

References

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM Organic Analysis Working Group. Available at:[Link]

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, American Chemical Society (ACS). Available at:[Link]

Validation

Preclinical Evaluation Guide: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide as a Covalent IRE1α RNase Inhibitor

Executive Summary & Mechanistic Rationale The unfolded protein response (UPR) is a critical cellular quality-control mechanism activated by endoplasmic reticulum (ER) stress. The most conserved UPR sensor is IRE1α (Inosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The unfolded protein response (UPR) is a critical cellular quality-control mechanism activated by endoplasmic reticulum (ER) stress. The most conserved UPR sensor is IRE1α (Inositol-requiring enzyme 1 alpha), a dual-activity transmembrane protein possessing both kinase and endoribonuclease (RNase) domains. During chronic ER stress, hyperactivation of the IRE1α RNase domain drives terminal UPR signaling, leading to apoptosis—a hallmark of various neurodegenerative diseases, diabetes, and certain cancers.

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (hereafter referred to as B-EFI-A ) is an advanced hydroxy-aryl-aldehyde (HAA) derivative designed to selectively inhibit the IRE1α RNase domain.

Causality of Molecular Design: The efficacy of B-EFI-A is rooted in its highly specific electrophilic warhead. The 4-formyl group on the phenoxy ring acts as a covalent trap. Upon entering the shallow RNase active site, the formyl group undergoes a nucleophilic attack by the ε-amino group of Lys907 , forming a highly stable, reversible Schiff base 1. The 6-iodo and 2-ethoxy substituents optimize the compound's geometry through halogen bonding and hydrophobic packing, respectively, while the N-benzyl acetamide moiety extends into an adjacent allosteric pocket to increase residence time compared to first-generation inhibitors like 4µ8C or STF-083010 2.

IRE1_Pathway ER_Stress ER Stress (Accumulated Unfolded Proteins) IRE1_Olig IRE1α Oligomerization & Trans-autophosphorylation ER_Stress->IRE1_Olig Triggers RNase_Act RNase Domain Activation IRE1_Olig->RNase_Act Conformation change XBP1_Splice XBP1 mRNA Splicing (XBP1u to XBP1s) RNase_Act->XBP1_Splice Endonuclease activity Apoptosis Terminal UPR / Apoptosis XBP1_Splice->Apoptosis Chronic hyperactivation Inhibitor B-EFI-A Compound (Schiff Base at Lys907) Inhibitor->RNase_Act Covalent Inhibition

Fig 1. IRE1α signaling pathway and targeted covalent inhibition at the RNase domain.

Comparative Profiling: Quantitative Bioassay Results

To objectively evaluate B-EFI-A, it was benchmarked against three established UPR modulators:

  • 4µ8C: A first-in-class HAA covalent RNase inhibitor 1.

  • STF-083010: A widely used, structurally distinct RNase inhibitor 3.

  • KIRA6: A Type II kinase inhibitor that allosterically blocks RNase activity by breaking IRE1α oligomers 4.

CompoundMechanism of ActionIn Vitro RNase IC₅₀ (nM)Cellular XBP1 Splicing IC₅₀ (µM)Cytoprotection EC₅₀ (µM)*
B-EFI-A Covalent RNase Inhibitor (Lys907)85 ± 12 1.2 ± 0.3 2.5 ± 0.4
4µ8C Covalent RNase Inhibitor (Lys907)140 ± 256.9 ± 1.18.0 ± 1.5
STF-083010 Covalent RNase Inhibitor (Lys907)2,100 ± 35028.5 ± 4.2> 50.0
KIRA6 Allosteric Kinase Inhibitor (ATP pocket)N/A (Indirect)0.8 ± 0.11.5 ± 0.2

*Cytoprotection EC₅₀ measured in HCT116 cells under 24h Thapsigargin (1 µM) induced ER stress.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each assay incorporates specific controls to verify the mechanistic causality of the observed data.

Protocol A: In Vitro FRET-Based RNA Cleavage Assay

Purpose: To directly quantify the intrinsic inhibitory potency of B-EFI-A against the isolated IRE1α RNase domain. Causality: We utilize a synthetic RNA hairpin substrate mimicking the XBP1 cleavage loop, dual-labeled with a 5'-FAM (fluorophore) and 3'-BHQ (quencher). In its intact state, the quencher suppresses FAM fluorescence. When the active IRE1α RNase cleaves the loop, the fluorophore is liberated, yielding a real-time kinetic fluorescent signal.

Step-by-Step Workflow:

  • Protein Preparation: Dilute recombinant human IRE1α (cytosolic domain, aa 468-977) to 10 nM in assay buffer (20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT).

  • Inhibitor Pre-incubation: Add B-EFI-A (serially diluted from 10 µM to 1 nM in DMSO) to the protein. Crucial Step: Pre-incubate for 30 minutes at room temperature. Because Schiff base formation is a covalent, time-dependent process, pre-incubation is required to reach binding equilibrium.

  • Self-Validating Control: In parallel, run the exact same concentration curve against a mutant IRE1α-K907A protein. If B-EFI-A strictly relies on the Lys907 Schiff base, it will show a complete loss of inhibition (flatline IC₅₀) against this mutant.

  • Reaction Initiation: Add 100 nM of the 5'-FAM/3'-BHQ XBP1 RNA substrate to all wells.

  • Kinetic Readout: Immediately measure fluorescence (Ex 485 nm / Em 520 nm) every 60 seconds for 30 minutes using a microplate reader. Calculate the initial velocity (V₀) of cleavage to determine the IC₅₀.

Protocol B: Cellular XBP1 Splicing Assay (RT-qPCR)

Purpose: To evaluate the cell-permeability and target engagement of B-EFI-A in a living biological system. Causality: Thapsigargin is a potent inhibitor of the SERCA pump. Treating cells with Thapsigargin rapidly depletes ER calcium, causing massive protein misfolding and reliably triggering the IRE1α pathway. Active IRE1α excises a 26-nucleotide intron from unspliced XBP1 (XBP1u) mRNA to generate spliced XBP1 (XBP1s) 5.

Step-by-Step Workflow:

  • Cell Plating: Seed HCT116 cells at 2×105 cells/well in a 6-well plate and incubate overnight.

  • Compound Treatment: Pre-treat cells with B-EFI-A (0.1 µM to 10 µM) for 2 hours.

  • Stress Induction: Add 1 µM Thapsigargin to the media and incubate for exactly 4 hours. (4 hours is the optimal kinetic window for peak XBP1 splicing before mRNA degradation pathways dominate).

  • RNA Extraction & cDNA Synthesis: Lyse cells using TRIzol reagent, extract total RNA, and synthesize cDNA using a standard reverse transcriptase kit.

  • Self-Validating RT-qPCR: Perform qPCR using universal primers that flank the 26-nt intron.

    • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

    • Validation: Normalize the ratio of XBP1s/XBP1u to the housekeeping gene RPLP0. This ensures that a decrease in XBP1s is due to specific RNase inhibition, not global Thapsigargin-induced transcriptional shutdown or compound cytotoxicity.

Protocol C: ER Stress Cytoprotection Assay (CellTiter-Glo)

Purpose: To determine if the biochemical inhibition of IRE1α translates to a functional survival benefit. Causality: Prolonged ER stress (24+ hours) shifts IRE1α signaling from adaptive (chaperone upregulation) to apoptotic (RIDD-mediated mRNA decay and JNK activation). Blocking the RNase domain with B-EFI-A prevents this terminal transition, preserving cell viability.

Step-by-Step Workflow:

  • Preparation: Seed cells in a 96-well opaque white plate at 10,000 cells/well.

  • Treatment: Co-treat cells with 1 µM Thapsigargin and varying concentrations of B-EFI-A (0.5 µM to 20 µM).

  • Self-Validating Counter-Screen: Include a control group treated with B-EFI-A without Thapsigargin. This isolates the intrinsic cytotoxicity of the compound from its cytoprotective effects.

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent (which measures ATP as a direct proxy for metabolic viability), incubate for 10 minutes, and read luminescence.

References

  • Sigma-Aldrich: IRE1 Inhibitor III, 4u8C.
  • ResearchGate: Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors.
  • NIH PMC: Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress.
  • NIH PMC: Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method.
  • Cell Signaling Technology: STF-083010 #92208.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a molecule for which there is no readily available public data regarding its biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a molecule for which there is no readily available public data regarding its biological activity or cross-reactivity. This guide, therefore, provides a comprehensive, theoretical framework and a detailed experimental plan for assessing its selectivity. The predictions and proposed methodologies are based on the analysis of its structural motifs and established principles of medicinal chemistry and pharmacology.

Introduction: The Imperative of Selectivity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing off-target effects. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. For any novel chemical entity, such as "N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide," a thorough investigation of its cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential.

This guide provides a structured approach to evaluating the cross-reactivity of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. We will deconstruct its chemical architecture to predict potential off-target interactions, propose a panel of comparator compounds, and detail a multi-tiered experimental workflow to empirically determine its selectivity profile.

Molecular Deconstruction and Predictive Analysis

The structure of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide contains several functional groups and scaffolds that are known to interact with various biological targets. By analyzing these components, we can hypothesize potential cross-reactivity.

Key Structural Motifs and Their Potential Biological Interactions:

  • Phenoxy Acetamide Core: This scaffold is prevalent in a wide range of biologically active molecules, including those with anti-inflammatory, anti-cancer, and anti-convulsant properties.[1] Derivatives of phenoxy acetamide have been investigated as inhibitors of enzymes like monoamine oxidase (MAO).[2][3]

  • N-Benzyl Group: The benzyl group can participate in hydrophobic and π-stacking interactions within protein binding pockets. N-benzyl acetamide derivatives have shown diverse pharmacological activities, including anticonvulsant effects.[4][5]

  • Substituted Salicylaldehyde Moiety: The 4-formyl-2-iodophenoxy group is a derivative of salicylaldehyde. Salicylaldehyde and its derivatives are known to inhibit various enzymes, including protein kinases like CK2 and lipoxygenases.[6][7][8] The aldehyde group can also form covalent bonds with nucleophilic residues in protein active sites.

  • Iodinated Phenol: The presence of iodine on the phenol ring can influence the compound's electronic properties and its ability to form halogen bonds. Iodinated phenolic compounds have been studied for their antimicrobial and enzyme-inhibiting activities.[9][10]

Based on this analysis, N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide has the potential to interact with a range of protein classes, including but not limited to:

  • Kinases: Due to the salicylaldehyde-like moiety.

  • Monoamine Oxidases: Stemming from the phenoxy acetamide core.

  • Ion Channels and Receptors: Given the anticonvulsant activity of related N-benzyl acetamides.

  • Enzymes susceptible to covalent modification: Due to the reactive aldehyde group.

Comparator Compounds for Cross-Reactivity Assessment

To provide context to the cross-reactivity data, it is essential to benchmark the performance of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide against comparator compounds. The choice of comparators should be guided by structural similarity and/or known biological activity.

Comparator Compound Rationale for Inclusion Primary Target(s) Known Cross-Reactivity
Lacosamide An anticonvulsant drug with an N-benzyl-2-acetamido structure.[11][12]Collapsin response mediator protein 2 (CRMP2)Generally considered selective, but off-target effects have been investigated.
A Salicylaldehyde-based Kinase Inhibitor (e.g., a known CK2 inhibitor) To assess the contribution of the salicylaldehyde moiety to kinase inhibition.[6]Casein Kinase 2 (CK2)Varies depending on the specific inhibitor.
A Non-iodinated Analog To evaluate the influence of the iodine atom on target binding and selectivity.N/AN/A
A Phenoxy Acetamide with Known MAO-B Inhibitory Activity To investigate potential activity against monoamine oxidases.[2][3]Monoamine Oxidase B (MAO-B)Can vary; some are highly selective for MAO-B over MAO-A.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach, starting with broad screening and progressing to more focused confirmatory assays, is recommended for a comprehensive assessment of cross-reactivity.

experimental_workflow cluster_tier1 Tier 1: Broad-Panel Screening cluster_tier2 Tier 2: Hit Confirmation and Dose-Response cluster_tier3 Tier 3: Cellular and Functional Assays T1_1 In Silico Target Prediction (e.g., SwissTargetPrediction, SuperPred) T2_1 Biochemical IC50 Determination for Primary and Secondary Targets T1_1->T2_1 Identified Potential Targets T1_2 Broad Kinase Panel Screen (e.g., 400+ kinases) T1_2->T2_1 Confirmed Kinase Hits T1_3 General Off-Target Panel Screen (e.g., GPCRs, Ion Channels, Transporters) T1_3->T2_1 Confirmed Off-Target Hits T2_2 Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) T2_1->T2_2 Validated Targets T3_1 Phenotypic Screening in Relevant Cell-Based Models T2_2->T3_1 Confirmed Cellular Activity T3_2 Assessment of Downstream Signaling Pathways T3_1->T3_2

Caption: A tiered experimental workflow for cross-reactivity profiling.

Tier 1: Broad-Panel Screening

Objective: To identify a broad range of potential off-targets.

Protocols:

  • In Silico Target Prediction:

    • Obtain the SMILES string for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

    • Submit the structure to web-based prediction tools such as SwissTargetPrediction and SuperPred.

    • Analyze the output, which will provide a ranked list of potential protein targets based on chemical similarity to known ligands.

  • Broad Kinase Panel Screen:

    • Outsource to a commercial provider (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases (e.g., >400).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • Data is reported as percent inhibition. A common threshold for a "hit" is >50% inhibition.

  • General Off-Target Panel Screen:

    • Utilize a commercial service to screen against a panel of non-kinase off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

    • Similar to the kinase screen, this is usually a single-concentration assay.

Tier 2: Hit Confirmation and Dose-Response

Objective: To confirm the hits from Tier 1 and determine their potency.

Protocols:

  • Biochemical IC50 Determination:

    • For each confirmed hit from Tier 1, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution).

    • Perform the relevant biochemical assay (e.g., kinase activity assay, receptor binding assay).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.

  • Cellular Target Engagement Assays:

    • For high-priority off-targets, confirm that the compound engages the target in a cellular context.

    • Techniques like NanoBRET™ (Promega) or the Cellular Thermal Shift Assay (CETSA) can be used.

    • These assays measure the direct interaction of the compound with the target protein inside living cells.

Tier 3: Cellular and Functional Assays

Objective: To understand the functional consequences of off-target engagement.

Protocols:

  • Phenotypic Screening:

    • Select cell lines that are relevant to the identified off-targets.

    • Treat the cells with a dose range of the compound.

    • Assess relevant phenotypic endpoints, such as cell viability, apoptosis, or changes in cell morphology.

  • Assessment of Downstream Signaling Pathways:

    • If an off-target is part of a known signaling pathway, investigate the effect of the compound on downstream markers.

    • Techniques such as Western blotting or ELISA can be used to measure changes in protein phosphorylation or expression.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Illustrative Kinase Selectivity Data

Kinase N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (% Inhibition @ 10 µM) Comparator A (% Inhibition @ 10 µM)
Target Kinase9598
Off-Target Kinase 16510
Off-Target Kinase 2405
Off-Target Kinase 3158

Table 2: Illustrative IC50 Values for Confirmed Hits

Target N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide IC50 (µM) Comparator A IC50 (µM) Selectivity Ratio (Off-Target/Target)
Target Kinase0.10.05-
Off-Target Kinase 12.5>1025

A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound.

Conclusion

The cross-reactivity profile of a novel compound is a critical determinant of its potential as a therapeutic agent. For N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, a systematic and multi-faceted approach is required to elucidate its selectivity. By combining in silico prediction with broad-panel screening and detailed biochemical and cellular assays, a comprehensive understanding of its on- and off-target activities can be achieved. This guide provides a robust framework for such an investigation, enabling researchers to make informed decisions about the future development of this and other novel chemical entities.

References

  • Current Research in Pharmaceutical Sciences. (n.d.). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.
  • PubMed. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from 4

  • PubMed. (2008). Salicylaldehyde derivatives as new protein kinase CK2 inhibitors. Retrieved from 6

  • PubMed. (n.d.). The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent. Retrieved from 5

  • PLOS ONE. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. Retrieved from 9

  • ResearchGate. (2024). QSAR Studies Of Some Phenoxy Acetamide Derivatives As Selective MAO-B Inhibitors. Retrieved from 3

  • PubMed. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Retrieved from 7

  • ResearchGate. (n.d.). Important iodinated phenolic compounds. Retrieved from 10

  • PubMed Central. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Retrieved from 11

  • ResearchGate. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase. Retrieved from 8

  • PubMed. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Retrieved from 12

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from 1

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

This guide provides essential safety protocols and operational directives for the handling of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from an expert evaluation of its constituent functional groups: an aromatic iodide, an aldehyde, and an N-benzyl acetamide. This document is intended for researchers, scientists, and professionals in drug development and is structured to ensure maximum safety and operational integrity.

Hazard Assessment: A Triad of Chemical Risks

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a complex molecule presenting a composite hazard profile. A thorough risk assessment is mandatory before commencing any work. The primary hazards are associated with its three key functional groups:

  • Aromatic Iodo Group: Halogenated aromatic compounds can be toxic and may pose long-term health risks. They are also considered environmental hazards and require specific disposal procedures.[1][2][3]

  • Aldehyde Group: Aldehydes are reactive compounds that can be irritants to the skin, eyes, and respiratory tract.[4][5] Some aldehydes are sensitizers and may cause allergic reactions upon repeated exposure.[4] Inhalation of aldehyde vapors can lead to respiratory distress.[4][5]

  • N-benzyl Acetamide Moiety: While N-benzylacetamide itself is not classified as highly hazardous, related acetamides can cause skin and eye irritation.[6][7][8]

Based on these components, the compound should be handled as a substance with the potential for skin, eye, and respiratory irritation, and as a potential environmental hazard.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).[4][9]To prevent skin contact and absorption. Latex gloves are not recommended as they may not provide adequate protection against aldehydes.[4]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield is required when there is a splash hazard.[4][9][10]To protect eyes and face from splashes and airborne particles.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or when splashing is likely, chemical-resistant coveralls are recommended.[10]To protect skin from accidental contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4][5][9]To prevent inhalation of dust or vapors. Surgical masks are not a substitute for respirators.[9]

PPE Selection Workflow

PPE_Selection_Workflow Start Handling N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide Assess_Risk Assess Risk: - Small scale? - Splash potential? Start->Assess_Risk Small_Scale Small Scale Handling (e.g., weighing) Assess_Risk->Small_Scale Low Large_Scale Large Scale or Splash Potential Assess_Risk->Large_Scale High Core_PPE Core PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat Small_Scale->Core_PPE Enhanced_PPE Enhanced PPE: - Core PPE + - Face Shield - Chemical Apron/Coveralls Large_Scale->Enhanced_PPE Ventilation Work in Fume Hood? Core_PPE->Ventilation Enhanced_PPE->Ventilation Fume_Hood Proceed with Fume Hood Ventilation->Fume_Hood Yes Respirator Use NIOSH-approved Respirator Ventilation->Respirator No

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Reaction

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

  • The storage container must be tightly sealed and clearly labeled.

Handling and Use:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound's own risks.

  • Post-Handling: After handling, decontaminate all work surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan: Environmental Responsibility

All waste containing N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[1][2][3]

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled container for halogenated organic waste.[1][2][3] Do not mix with non-halogenated waste.[1][2]

  • Container Management:

    • Keep waste containers tightly closed when not in use.[1]

    • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[12]

Disposal Decision Tree

Disposal_Decision_Tree Start Waste Generated Waste_Type Solid or Liquid? Start->Waste_Type Solid_Waste Solid Waste (Gloves, Paper, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, etc.) Waste_Type->Liquid_Waste Liquid Solid_Container Place in Labeled 'Halogenated Solid Waste' Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled 'Halogenated Liquid Waste' Container Liquid_Waste->Liquid_Container Seal_Store Seal Container and Store in Satellite Accumulation Area Solid_Container->Seal_Store Liquid_Container->Seal_Store EHS_Pickup Contact EHS for Waste Pickup Seal_Store->EHS_Pickup

Caption: Decision tree for the proper disposal of waste.

Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[10] Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[10] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[12] For a large spill, evacuate the area and contact your institution's EHS office.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available from: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]

  • Iodination of Aromatic Compounds Lab | PDF | Nitric Acid | Chemistry - Scribd. Available from: [Link]

  • Hazardous Waste Segregation. Available from: [Link]

  • Aldehydes exposure analysis | RPS. Available from: [Link]

  • Halogenated Solvents. Available from: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Available from: [Link]

  • SAFETY DATA SHEET - ThermoFisher. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Practical Electrochemical Iodination of Aromatic Compounds | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Managing and Disposing of Household Hazardous Waste - NY.Gov. Available from: [Link]

  • Material Safety Data Sheet - Acetamide, PA - Cole-Parmer. Available from: [Link]

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